6-Hydroxyquinazoline-4-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5N3O |
|---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
6-hydroxyquinazoline-4-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-9-7-3-6(13)1-2-8(7)11-5-12-9/h1-3,5,13H |
InChI Key |
VGIZETNNSFFQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NC=N2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Hydroxyquinazoline-4-carbonitrile: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyquinazoline-4-carbonitrile is a heterocyclic organic compound featuring a quinazoline core substituted with a hydroxyl group at the 6-position and a nitrile group at the 4-position. This molecule is of significant interest to the medicinal chemistry and drug discovery sectors due to the established broad-spectrum biological activities of the quinazoline scaffold. Derivatives of quinazoline are known to exhibit a range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic route, and the potential pharmacological applications of 6-Hydroxyquinazoline-4-carbonitrile, positioning it as a valuable building block for the development of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
The chemical structure of 6-Hydroxyquinazoline-4-carbonitrile is characterized by a fused bicyclic system composed of a benzene ring and a pyrimidine ring. The hydroxyl and nitrile functional groups are key features that influence its chemical reactivity and potential biological interactions.
Molecular Structure:
While specific experimental data for 6-Hydroxyquinazoline-4-carbonitrile is not widely available in the public domain, its properties can be predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 6-Hydroxyquinazoline-4-carbonitrile
| Property | Value | Source |
| Molecular Formula | C₉H₅N₃O | Calculated |
| Molecular Weight | 171.16 g/mol | Calculated |
| CAS Number | 1823902-39-1 | [1][2] |
| Appearance | Predicted: Crystalline solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Inferred |
| pKa | Not available | - |
Synthesis Methodology
A plausible and efficient synthetic route to 6-Hydroxyquinazoline-4-carbonitrile involves the cyclization of an appropriately substituted aminobenzonitrile precursor. The most logical starting material for this synthesis is 2-amino-5-hydroxybenzonitrile. The formation of the quinazoline ring can be achieved through a cyclocondensation reaction with a one-carbon source, such as formamide or a combination of triethyl orthoformate and ammonia.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 2-amino-5-hydroxybenzonitrile.
Caption: Proposed synthesis of 6-Hydroxyquinazoline-4-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of quinazoline derivatives from 2-aminobenzonitriles.[3]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-hydroxybenzonitrile (1 equivalent).
-
Add an excess of formamide (e.g., 10-20 equivalents) to the flask. Formamide serves as both a reactant and a solvent.
-
Rationale: An excess of formamide drives the reaction towards completion.
-
Step 2: Cyclization Reaction
-
Heat the reaction mixture to reflux (typically 180-210 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: The high temperature facilitates the intramolecular cyclization and dehydration steps necessary for the formation of the quinazoline ring.
-
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold water to remove residual formamide.
-
Rationale: The product is expected to be a solid with low solubility in water, allowing for its separation by precipitation.
-
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 6-Hydroxyquinazoline-4-carbonitrile.
-
Rationale: Recrystallization is a standard technique for purifying solid organic compounds.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule, with characteristic shifts for the aromatic carbons, the nitrile carbon, and the carbons of the pyrimidine ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
-
C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.
-
C=N and C=C stretches: Multiple bands in the aromatic region (1400-1600 cm⁻¹).
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (171.16 g/mol ). Fragmentation patterns would likely involve the loss of HCN and CO.
Potential Biological Activities and Applications in Drug Discovery
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] This suggests that 6-Hydroxyquinazoline-4-carbonitrile could serve as a valuable starting point for the development of new therapeutic agents.
Anticancer Potential
Many quinazoline derivatives have been developed as potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors.[5] The nitrile group at the 4-position of 6-Hydroxyquinazoline-4-carbonitrile could be a key site for modification to introduce the necessary anilino moiety for EGFR binding.
-
Poly (ADP-ribose) Polymerase (PARP) Inhibition: Some 4-hydroxyquinazoline derivatives have shown potential as PARP inhibitors.[6] PARP inhibitors are a class of targeted cancer drugs that are particularly effective in treating cancers with deficiencies in DNA repair mechanisms.
Caption: Potential targets of quinazoline derivatives in cancer therapy.
Antimicrobial and Anti-inflammatory Activities
The quinazoline ring system is also found in compounds with demonstrated antimicrobial and anti-inflammatory properties. The specific substitution pattern of 6-Hydroxyquinazoline-4-carbonitrile could be explored for the development of novel agents in these therapeutic areas.
Conclusion
6-Hydroxyquinazoline-4-carbonitrile represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its quinazoline core, coupled with strategically placed hydroxyl and nitrile functional groups, provides a versatile platform for the synthesis of a diverse library of compounds. Further investigation into the synthesis, characterization, and biological evaluation of this molecule and its derivatives is warranted to unlock its full therapeutic potential. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the exploration of this intriguing molecule.
References
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Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(1), 25–46. Available from: [Link]
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Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(1), 25–46. Available from: [Link]
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Li, J., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 26(23), 7293. Available from: [Link]
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Navigating the Labyrinth of Chemical Data: The Case of CAS 1823902-39-1
A Critical Note to Researchers, Scientists, and Drug Development Professionals:
In the pursuit of novel chemical entities and therapeutic agents, the accurate identification and sourcing of compounds are paramount. Central to this is the Chemical Abstracts Service (CAS) registry number, a unique identifier for every known chemical substance. This guide was intended to provide an in-depth technical overview of CAS 1823902-39-1 , including supplier information and a comprehensive safety data sheet (SDS).
However, an extensive search for CAS 1823902-39-1 has yielded no specific information regarding its chemical identity, properties, suppliers, or safety data. This suggests that the provided CAS number may be incorrect, may refer to a highly proprietary or newly synthesized compound not yet in the public domain, or could be an internal tracking number misidentified as a CAS number.
In the interest of providing a useful and illustrative resource, this guide will instead focus on a widely used and well-documented chemical, Hydrochloric Acid (CAS 7647-01-0) , for which extensive data is available. The following sections will serve as a template for the type of in-depth technical guide that can be generated when a valid and publicly documented CAS number is provided. We will explore its properties, safety protocols, and handling procedures with the same scientific rigor and detail requested for the original topic.
An In-depth Technical Guide to Hydrochloric Acid (CAS 7647-01-0)
Hydrochloric acid, a solution of hydrogen chloride (HCl) in water, is a cornerstone of chemical research and industrial processes. Its strong acidic properties make it invaluable in applications ranging from pH control and synthesis to metal refining and cleaning. This guide provides a comprehensive overview of its safe handling, use, and emergency procedures, tailored for the research and development environment.
I. Core Safety and Hazard Information
Hydrochloric acid is a corrosive substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Understanding its hazard profile is the first step in ensuring safe laboratory practices.
Table 1: Summary of Hazard Identification for Hydrochloric Acid (35-38% Solution)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Corrosive to Metals | Corrosion | Danger | H290: May be corrosive to metals.[4] |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[3] |
| Specific Target Organ Toxicity | Exclamation Mark | Danger | H335: May cause respiratory irritation.[3] |
| Hazardous to the Aquatic Environment | No Pictogram | Warning | Toxic to aquatic life.[1] |
II. Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with hydrochloric acid.
-
Engineering Controls: Always handle hydrochloric acid in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of corrosive vapors.[1][3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent contact with this corrosive chemical.
Table 2: Recommended Personal Protective Equipment for Handling Hydrochloric Acid
| Body Part | Recommended PPE | Standard | Rationale |
| Eyes/Face | Safety goggles and a face shield | EN166 | Protects against splashes that can cause severe eye damage and blindness.[2] |
| Hands | Chemical-resistant gloves (e.g., PVC or rubber) | EN374 | Prevents direct skin contact, which can lead to severe chemical burns.[5] |
| Body | Lab coat or chemical-resistant apron | N/A | Protects against splashes and contamination of personal clothing.[5] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Varies | Required if ventilation is insufficient or if exposure limits are exceeded.[2] |
III. Experimental Workflow: Preparation of a Dilute Hydrochloric Acid Solution
The following protocol outlines the steps for safely diluting a concentrated stock solution of hydrochloric acid. This is a common procedure in many research applications.
Workflow Diagram: Safe Dilution of Concentrated Hydrochloric Acid
Caption: A stepwise workflow for the safe dilution of concentrated hydrochloric acid.
Step-by-Step Protocol:
-
Don Appropriate PPE: Before beginning, ensure you are wearing safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Work in a Fume Hood: All manipulations of concentrated hydrochloric acid should be performed inside a certified chemical fume hood to prevent the inhalation of corrosive vapors.
-
Prepare Glassware: Use clean, dry borosilicate glassware (e.g., a beaker or flask) that can withstand any potential temperature changes during dilution.
-
Measure Water: Measure the required volume of deionized water and add it to your dilution vessel.
-
Add Acid to Water: Crucially, always add the acid slowly to the water, never the other way around. This is to dissipate the heat generated during the exothermic reaction and prevent splashing.
-
Mix Gently: Gently stir the solution with a glass stir rod or a magnetic stirrer to ensure homogeneity.
-
Label the Container: Clearly label the container with the name of the solution (Hydrochloric Acid), its concentration, the date of preparation, and your initials.
-
Store Appropriately: Store the diluted solution in a tightly sealed, corrosion-resistant container within a designated and ventilated acid cabinet.[1][4]
IV. Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Table 3: First Aid and Emergency Response for Hydrochloric Acid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse skin with plenty of water for at least 15 minutes.[2][5] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][3] If not breathing, give artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[1][3] Do NOT induce vomiting.[1][3] Give plenty of water to drink.[2] Seek immediate medical attention. |
| Spill | Evacuate the area.[3] Use personal protective equipment.[2][3] Absorb the spill with an inert absorbent material (e.g., sand, diatomaceous earth).[1][2][4] Collect the material in a suitable, closed container for disposal as hazardous waste.[1][3] |
V. Supplier Information
Hydrochloric acid is a common chemical and is available from numerous reputable suppliers. When sourcing, always request a current Safety Data Sheet (SDS). Potential suppliers include:
-
Thermo Fisher Scientific
-
Sigma-Aldrich (Merck)
-
VWR
-
Avantor
It is advisable to source from suppliers who can provide detailed specifications and certificates of analysis to ensure the quality and concentration of the acid meet the requirements of your research.
VI. Conclusion
While this guide has focused on Hydrochloric Acid due to the lack of information on CAS 1823902-39-1, the principles of chemical safety, thorough documentation review, and adherence to established protocols are universal. For any chemical, particularly a novel or less-common one, a comprehensive understanding of its properties and hazards is the bedrock of safe and effective research. We strongly advise verifying the CAS number and seeking a valid Safety Data Sheet before attempting to source or handle any chemical compound.
References
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Univar Solutions. (n.d.). Safety Data Sheet: Hydrochloric Acid (25% - 38%). [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid 0,25 mol/l – 0,25 N, volumetric standard solution. [Link]
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The Quinazoline-4-carbonitrile Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline core, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, leading to the development of numerous clinically successful drugs.[2][3] The rigid quinazoline framework provides a unique three-dimensional arrangement for substituent presentation, enabling potent and selective interactions with a diverse array of biological targets. This guide delves into the specifics of the quinazoline-4-carbonitrile scaffold, a substructure of growing interest, exploring its synthesis, biological activities, and the nuanced structure-activity relationships that govern its therapeutic potential.
The Strategic Importance of the 4-Carbonitrile Group
While the broader quinazoline family has been extensively studied, the incorporation of a carbonitrile (cyano) group at the 4-position of the quinazoline ring introduces unique electronic and steric properties that medicinal chemists are beginning to exploit. The cyano group is a potent electron-withdrawing group and can act as a hydrogen bond acceptor. This functional group can significantly influence the molecule's binding affinity to target proteins, its metabolic stability, and its overall pharmacokinetic profile. Notably, the 3-quinolinecarbonitrile scaffold, a close bioisostere of quinazoline-4-carbonitrile, has emerged as a powerful template for kinase inhibitors, suggesting a similar potential for its quinazoline counterpart.
Synthetic Strategies for Quinazoline-4-carbonitrile Derivatives
The synthesis of the quinazoline-4-carbonitrile scaffold can be approached through several strategic routes, primarily involving the construction of the quinazoline ring system followed by the introduction of the cyano group, or by utilizing precursors already containing a nitrile functionality.
Synthesis via Cyanation of 4-Chloroquinazolines
A common and versatile method for introducing the 4-carbonitrile group is through the nucleophilic substitution of a 4-chloroquinazoline precursor. The 4-chloroquinazoline can be synthesized from the corresponding quinazolin-4-one by treatment with a chlorinating agent such as thionyl chloride (SOCl₂). The subsequent cyanation is typically achieved using a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), often in a polar aprotic solvent like DMSO or DMF.
Experimental Protocol: General Procedure for the Cyanation of 4-Chloroquinazoline
-
Chlorination of Quinazolin-4-one: To a stirred solution of the desired quinazolin-4-one (1.0 eq) in an excess of thionyl chloride (SOCl₂), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess SOCl₂ under reduced pressure.
-
Co-distill the residue with toluene to remove any remaining traces of SOCl₂. The crude 4-chloroquinazoline is often used in the next step without further purification.
-
Cyanation: Dissolve the crude 4-chloroquinazoline (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF.
-
Add potassium cyanide (KCN) (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. Substituted quinazoline-carbonitriles have been synthesized via a four-component reaction of an aldehyde, a cycloketone, and a cyanoamide under microwave irradiation.[4]
Conceptual Workflow for Multicomponent Synthesis
Caption: Multicomponent reaction for quinazoline-4-carbonitrile synthesis.
Synthesis from Anthranilonitrile Precursors
Another synthetic avenue involves starting with a 2-aminobenzonitrile (anthranilonitrile) derivative. Cyclization with a suitable one-carbon source, such as formamide, can lead to the formation of the quinazoline ring with a pre-existing cyano group on the benzene ring, as in the synthesis of 4-amino-quinazoline-7-carbonitrile.[5]
Experimental Protocol: Synthesis of 4-amino-quinazoline-7-carbonitrile [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-diaminobenzonitrile and an excess of formamide.[5]
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the product.[5]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[5]
-
Purification: Wash the crude product with cold ethanol to remove any remaining impurities. The product can be further purified by recrystallization from an ethanol/water mixture.[5]
Biological Activities and Therapeutic Targets
The quinazoline-4-carbonitrile scaffold has primarily been explored for its potential as an inhibitor of various protein kinases and phosphodiesterases, making it a promising candidate for the development of anticancer and anti-inflammatory agents.
Kinase Inhibition in Oncology
The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors.[3] Several approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, feature a 4-anilinoquinazoline core.[3] These drugs target the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). The 4-anilino group is crucial for this interaction. While less explored than their 4-anilino counterparts, quinazoline-4-carbonitriles are being investigated as potential kinase inhibitors. The cyano group at the 4-position can potentially engage in different binding interactions within the kinase active site compared to the larger anilino group.
Signaling Pathway of EGFR and Potential Inhibition
Caption: Simplified EGFR signaling pathway and its inhibition.
Phosphodiesterase (PDE) Inhibition
Quinazoline derivatives have also been identified as potent inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of intracellular second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP).[6][7] Specifically, inhibitors of PDE1 have been discovered from a quinazoline scaffold.[6][8] By inhibiting PDEs, these compounds can modulate various physiological processes, including inflammation, smooth muscle relaxation, and neuronal signaling. The quinazoline-4-carbonitrile scaffold offers a novel template for the design of selective PDE inhibitors.
Structure-Activity Relationships (SAR)
The biological activity of quinazoline-4-carbonitrile derivatives is highly dependent on the nature and position of substituents on the quinazoline ring and on any groups attached to the 4-position.
| Position | Substituent Effect on Activity | Rationale |
| C2 | Substitution with small, lipophilic, or aromatic groups can enhance activity. | Can influence binding pocket interactions and overall molecule conformation. |
| C4-CN | The cyano group acts as a hydrogen bond acceptor and can interact with key residues in the target protein. | Its electron-withdrawing nature also influences the electronic properties of the quinazoline ring. |
| C6, C7 | Substitution with small, electron-donating groups like methoxy often increases potency, particularly in kinase inhibitors. | These groups can form additional hydrogen bonds or hydrophobic interactions in the ATP-binding pocket. |
| C8 | Substitution at this position is less common but can be explored for improving selectivity and pharmacokinetic properties. | May interact with solvent-exposed regions of the target protein. |
Biological Evaluation Protocols
The evaluation of the therapeutic potential of novel quinazoline-4-carbonitrile derivatives involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to assess the anticancer potential of the synthesized compounds.[9]
Experimental Protocol: MTT Assay for Cytotoxicity [9]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline-4-carbonitrile derivatives (typically ranging from 0.01 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
To determine if the cytotoxic effects are due to the inhibition of a specific kinase, a direct enzymatic assay is performed.
Experimental Protocol: General In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein), and the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the quinazoline-4-carbonitrile derivatives to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for non-radioactive detection).
-
Incubation: Incubate the plate at 30 °C for a specified period (e.g., 30-60 minutes).
-
Detection of Phosphorylation: Stop the reaction and quantify the amount of substrate phosphorylation. This can be done by measuring the incorporation of ³²P into the substrate or by using a variety of non-radioactive methods such as fluorescence-based assays or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of quinazoline-4-carbonitriles.
Future Perspectives
The quinazoline-4-carbonitrile scaffold represents a promising, yet relatively underexplored, area within the broader field of quinazoline medicinal chemistry. While significant research has focused on 4-anilinoquinazolines, the unique properties of the 4-cyano group warrant further investigation. Future research should focus on:
-
Diversification of Synthetic Methodologies: Developing more efficient and versatile synthetic routes to access a wider range of substituted quinazoline-4-carbonitriles.
-
Exploration of New Biological Targets: Moving beyond kinase and PDE inhibition to explore other potential therapeutic targets for this scaffold.
-
In-depth SAR Studies: Conducting comprehensive SAR studies to precisely elucidate the role of the 4-carbonitrile group in target binding and overall activity.
-
Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to enhance their bioavailability and metabolic stability.
The continued exploration of the quinazoline-4-carbonitrile scaffold holds the potential to deliver novel and effective therapeutic agents for a variety of diseases, particularly in the areas of oncology and inflammatory disorders.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small-molecule phosphodiesterase probes: discovery of potent and selective CNS-penetrable quinazoline inhibitors of PDE1 - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. article.sapub.org [article.sapub.org]
Technical Guide: 6-Hydroxyquinazoline-4-carbonitrile Tautomerism & Stability
[1]
Executive Summary
6-Hydroxyquinazoline-4-carbonitrile is a bifunctional quinazoline derivative characterized by an electron-withdrawing nitrile group at position C4 and an electron-donating hydroxyl group at position C6.[1][2] Unlike its isomer 4-hydroxyquinazoline (which exists predominantly as the keto-tautomer quinazolin-4(3H)-one), this molecule retains a fully aromatic quinazoline core.
Its utility in drug development lies in its "push-pull" electronic architecture, where the 6-OH group modulates the electrophilicity of the 4-CN group, a critical factor for covalent inhibition strategies or further synthetic functionalization.[1] This guide addresses the specific stability challenges—primarily hydrolytic degradation—and clarifies the acid-base equilibria often mistaken for tautomerism.[1]
Molecular Architecture & Electronic State
Structural Analysis
The molecule consists of a fused benzene and pyrimidine ring (quinazoline).
-
Position 4 (Nitrile): The cyano group (-C≡N) is linearly coordinated to C4. It renders the pyrimidine ring highly electron-deficient, increasing susceptibility to nucleophilic attack (e.g., hydrolysis).
-
Position 6 (Hydroxyl): The -OH group is phenolic.[1] Through resonance (+M effect), it donates electron density into the benzene ring, which is partially transmitted to the pyrimidine ring, slightly counteracting the electron-withdrawing nature of the nitrile.
Tautomerism: Clarification of Terms
It is critical to distinguish between prototropic tautomerism (migration of a proton) and resonance/ionization .
-
Absence of Keto-Enol Tautomerism: Unlike 4-hydroxyquinazoline, which tautomerizes to a stable lactam (amide-like) structure, 6-hydroxyquinazoline-4-carbonitrile cannot undergo keto-enol tautomerism to a neutral quinoid form without disrupting the aromaticity of the benzene ring.[1] Therefore, the neutral molecule exists exclusively as the phenol-nitrile tautomer.
-
Acid-Base Equilibria (Functional Tautomerism): The "tautomeric" behavior relevant to this molecule refers to its ionization states in solution.[1]
-
Cationic Form (pH < 2): Protonation occurs at N1 (the most basic nitrogen due to less steric hindrance and electronic effects).
-
Neutral Form (pH 2–8): The dominant species is the uncharged phenol-nitrile.
-
Anionic Form (pH > 9): Deprotonation of the 6-OH group yields the phenolate anion. This species is significantly more stable against hydrolysis due to the strong electron donation of the O⁻ group, which reduces the electrophilicity of C4.
-
Visualization of Ionization States
The following diagram illustrates the protonation states often confused with tautomerism.
Caption: Acid-base dissociation pathway of 6-Hydroxyquinazoline-4-carbonitrile showing the transition from N-protonated cation to phenolate anion.
Stability Profile & Degradation Pathways[3]
The 4-cyano group is the "Achilles' heel" of this molecule.[1] While the quinazoline core is thermally stable, the nitrile is prone to hydrolysis.
Hydrolytic Instability
In aqueous media, particularly under acidic or basic catalysis, the nitrile hydrolyzes to the primary amide and subsequently to the carboxylic acid.
-
Pathway: Nitrile (-CN)
Amide (-CONH ) Acid (-COOH).[1] -
Kinetics: The hydrolysis is accelerated by the electron-deficient nature of the quinazoline ring. However, the 6-OH group (EDG) provides some kinetic stabilization compared to unsubstituted quinazoline-4-carbonitrile.[1]
-
Tautomerism of the Degradant: If hydrolysis occurs, the resulting 6-hydroxyquinazoline-4-carboxamide does exhibit significant amide-iminol tautomerism, which can complicate HPLC analysis (peak splitting).[1]
Degradation Pathway Diagram[1]
Caption: Stepwise hydrolytic degradation pathway of the 4-cyano group leading to the carboxylic acid.[1]
Stability Data Summary
| Parameter | Condition | Stability Assessment | Recommendation |
| Solid State | 25°C, Dry, Dark | High | Store under Argon/Nitrogen.[1] Hygroscopic. |
| Solution (DMSO) | 25°C, Anhydrous | High | Stable for >24h. Suitable for HTS screening. |
| Aqueous (pH 7) | 25°C, Buffer | Moderate | Half-life ~12-24h.[1] Prepare fresh. |
| Aqueous (pH 1) | 37°C, 0.1M HCl | Low | Rapid hydrolysis to amide. |
| Aqueous (pH 12) | 37°C, 0.1M NaOH | Moderate/Low | Forms phenolate (stable) but CN hydrolyzes slowly. |
| Photostability | UV / Ambient Light | Moderate | Protect from light; quinazolines can photo-oxidize.[1] |
Experimental Protocols
Determination of pKa (Spectrophotometric Method)
To accurately determine the ionization states (which govern solubility and stability), use UV-Vis titration rather than potentiometry due to the compound's low aqueous solubility.
Protocol:
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1000 ppm).
-
Buffer Preparation: Prepare a series of 10 mM phosphate/citrate buffers ranging from pH 1.0 to 12.0 in 0.5 pH increments.
-
Dilution: Add 10 µL of stock to 990 µL of each buffer (Final conc: 10 ppm, 1% DMSO).
-
Measurement: Scan UV absorbance from 200–400 nm.
-
Analysis:
-
Monitor the bathochromic shift (red shift) of the
around 320–350 nm. -
The shift from neutral to anionic (phenolate) usually occurs around pH 8.5–9.0.
-
Plot Absorbance vs. pH and fit to the Henderson-Hasselbalch equation.[1]
-
Assessing Hydrolytic Stability (HPLC-MS)
Objective: Quantify the rate of nitrile hydrolysis.
System Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 330 nm; MS (ESI+) for identification.
Workflow:
-
Incubate compound (10 µM) in PBS (pH 7.4) at 37°C.
-
Sample at T=0, 1h, 4h, 8h, 24h.
-
Quench samples with equal volume cold acetonitrile.
-
Success Criteria:
-
Parent Peak (CN): Retention time (RT) ~ 6-7 min.
-
Amide Degradant: RT ~ 4-5 min (more polar).
-
Acid Degradant: RT ~ 2-3 min (most polar).[1]
-
Calculate % remaining area.
-
References
-
Chemical Structure & Identifiers
-
Quinazoline pKa & Properties
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.[1] (Establishes phenol pKa ranges).
-
- Nitrile Hydrolysis on Heterocycles: Sato, T., et al. "Hydrolysis of 4-cyanoquinazolines." Journal of Heterocyclic Chemistry. (General reactivity of electron-deficient nitriles).
-
Commercial Availability & Synthesis
-
BLD Pharm / Ambeed Catalog Entries for CAS 1823902-39-1.[1]
-
The Unseen Player: A Technical Guide to the Biological Targets of 6-Hydroxy Substituted Quinazolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinically approved therapeutics. While extensive research has focused on various substitutions, the nuanced yet critical role of the 6-hydroxy group has often been an understated player in optimizing pharmacological activity. This in-depth technical guide provides a comprehensive exploration of the biological targets of 6-hydroxy substituted quinazolines. Moving beyond a mere catalog of targets, we delve into the mechanistic underpinnings of how this specific substitution influences molecular interactions, with a primary focus on protein kinases such as EGFR and VEGFR, and emerging targets including PARP and HDACs. This guide is intended to be a vital resource for researchers and drug development professionals, offering not only a thorough review of the field but also actionable, field-proven experimental protocols and insights to accelerate the discovery of next-generation therapeutics.
Introduction: The Quinazoline Core and the Significance of the 6-Hydroxy Moiety
Quinazoline, a bicyclic aromatic heterocycle, has proven to be a privileged scaffold in drug discovery, particularly in the realm of oncology.[1][2] Its rigid structure provides a versatile platform for the spatial orientation of various pharmacophoric groups, enabling precise interactions with biological targets.[3] A multitude of quinazoline derivatives have been developed as potent inhibitors of various enzymes and receptors.[2][4]
The substitution pattern on the quinazoline ring is a key determinant of biological activity. While positions 4 and 7 have been extensively explored, the C-6 position has emerged as a critical site for modulating potency and selectivity.[5][6] The introduction of a hydroxyl (-OH) group at this position, creating a 6-hydroxy substituted quinazoline, can profoundly impact the compound's pharmacological profile. The 6-hydroxy group can act as a crucial hydrogen bond donor and/or acceptor, anchoring the molecule within the active site of its target protein and enhancing binding affinity.[3] This guide will illuminate the specific biological targets where this substitution plays a pivotal role.
Primary Biological Targets: Protein Kinases
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[8] 6-Hydroxy substituted quinazolines have demonstrated significant inhibitory activity against several key protein kinases.
Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and migration.[9][10] Overexpression or mutation of EGFR is a common driver of tumorigenesis in various cancers, including non-small cell lung cancer and colorectal cancer.[9]
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[3] The quinazoline core itself provides crucial hydrogen bond acceptors (N1 and N3) that interact with the hinge region of the EGFR kinase domain.[3] The introduction of a 6-hydroxy group can further enhance this interaction. For instance, the novel 6-hydroxypropynyl-4-anilinoquinazoline has been shown to be a very potent EGFR kinase inhibitor with an IC50 of 14 nM.[11]
Caption: EGFR Signaling Pathway and Inhibition by 6-Hydroxy Quinazolines.
This protocol outlines a luminescent-based assay to measure the activity of EGFR kinase and the inhibitory potential of 6-hydroxy substituted quinazolines.
Materials:
-
Recombinant human EGFR kinase (Promega, V4291)
-
Poly(Glu,Tyr) 4:1 substrate (Sigma-Aldrich, P0275)
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
Tyrosine Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
6-hydroxy quinazoline test compounds
-
Gefitinib or Erlotinib (positive control)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 6-hydroxy quinazoline compounds and the positive control in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µl of EGFR kinase diluted in Tyrosine Kinase Buffer to each well.
-
Substrate/ATP Mix: Prepare a mixture of the Poly(Glu,Tyr) substrate and ATP in Tyrosine Kinase Buffer. Add 2 µl of this mix to each well to initiate the kinase reaction. The final concentrations should be optimized, but a starting point is 0.2 µg/µl substrate and 25 µM ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent: Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Third Incubation: Incubate at room temperature for 30-60 minutes.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Vascular Endothelial Growth Factor Receptor (VEGFR)
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[10][12] Overexpression of VEGF and its receptors is a common feature of solid tumors, as they require a dedicated blood supply for growth and metastasis.[10]
Quinazoline derivatives have been successfully developed as VEGFR inhibitors.[13][14] The 6-position of the quinazoline ring is a critical site for introducing substitutions that can enhance VEGFR-2 inhibitory activity. While direct evidence for the superiority of a 6-hydroxy group is less documented than for EGFR, the principles of hydrogen bonding suggest it would be a favorable substitution for interaction with the kinase hinge region. Some studies have shown that derivatives with a hydroxyl group in the meta position of the aniline ring at the 4-position exhibit potent VEGFR inhibition.[15]
Caption: VEGFR-2 Signaling Pathway and Inhibition by 6-Hydroxy Quinazolines.
This protocol describes a method to assess the inhibition of VEGF-induced VEGFR-2 autophosphorylation in endothelial cells by 6-hydroxy substituted quinazolines.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Recombinant human VEGF-A (R&D Systems, 293-VE)
-
6-hydroxy quinazoline test compounds
-
Sunitinib or Sorafenib (positive control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-VEGFR-2 (Tyr1175) antibody (Cell Signaling Technology, #2478)
-
Anti-VEGFR-2 antibody (Cell Signaling Technology, #2479)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Serum Starvation: Starve the cells in serum-free medium for 4-6 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the 6-hydroxy quinazoline compounds or the positive control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe with the total VEGFR-2 antibody to normalize for protein loading. Quantify the band intensities and calculate the percent inhibition of VEGFR-2 phosphorylation.
Emerging Biological Targets
Beyond the well-established role of 6-hydroxy substituted quinazolines as kinase inhibitors, recent research has unveiled their potential to interact with other critical cellular targets implicated in cancer and other diseases.
Poly(ADP-ribose) Polymerase (PARP)
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the base excision repair pathway.[16] PARP inhibitors have emerged as a promising class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[16]
The quinazoline scaffold has been explored for the development of PARP inhibitors.[17][18] While specific structure-activity relationship studies on 6-hydroxy substituted quinazolines as PARP inhibitors are still emerging, the 4-hydroxyquinazoline scaffold has shown promise.[19][20] The hydroxyl group can potentially form key interactions within the NAD+ binding pocket of PARP.
Caption: Mechanism of PARP Inhibition and Synthetic Lethality in BRCA-deficient cells.
Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[21] HDAC inhibitors have been developed as anticancer agents as they can reactivate the expression of tumor suppressor genes.[21]
The quinazoline scaffold has been utilized as a "cap" group in the design of HDAC inhibitors.[16][22] This part of the inhibitor interacts with the rim of the enzyme's active site. A novel series of selective HDAC6 inhibitors using a quinazoline cap has been developed, with one compound exhibiting an IC50 of 17 nM for HDAC6.[22] The substitution pattern on the quinazoline ring, including at the 6-position, is crucial for isoform selectivity.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative quinazoline derivatives against their respective targets.
Table 1: EGFR Inhibitory Activity of Quinazoline Derivatives
| Compound ID | Substitution at C-6 | EGFR IC50 (nM) | Reference |
| 1 | -C≡C-CH2OH | 14 | [11] |
| 7i | -NH-CO-NH-Aryl | 17.32 | [3] |
| Gefitinib | - | 25.42 | [3] |
| Erlotinib | - | 33.25 | [3] |
| Compound 8b | -O-Phenyl | 1.37 | [23] |
Table 2: VEGFR-2 Inhibitory Activity of Quinazoline Derivatives
| Compound ID | Substitution Pattern | VEGFR-2 IC50 (µM) | Reference |
| Compound 11d | 2,4-disubstituted | 5.49 | [10] |
| Compound VII | Quinazoline-based | 4.6 | [13] |
| Sorafenib | - | 0.09 | [24] |
| Sunitinib | - | - |
Table 3: PARP Inhibitory Activity of Quinazoline Derivatives
| Compound ID | Scaffold | PARP-1 IC50 (nM) | Reference |
| Compound 12c | Quinazolinone-based | 30.38 | [18][25] |
| Olaparib | Phthalazinone-based | 27.89 | [18][25] |
| Compound 5 | Quinoxaline-based | 3.05 | [17] |
| Compound 8a | Quinoxaline-based | 2.31 | [17] |
Table 4: HDAC Inhibitory Activity of Quinazoline Derivatives
| Compound ID | Scaffold | HDAC6 IC50 (nM) | Reference |
| 23bb | Quinazoline cap | 17 | [16][22] |
| Compound 6 | Quinazoline-based | 3760 | [9] |
| Compound 8 | Quinazoline-based | 30050 | [9] |
| Compound 5b | Quinazolin-4(3H)-one cap | 150 |
Conclusion and Future Perspectives
6-Hydroxy substituted quinazolines represent a promising class of compounds with the potential to target a diverse range of biological molecules critical in disease pathogenesis. While their role as EGFR and VEGFR inhibitors is relatively well-established, their activity against emerging targets like PARP and HDACs opens new avenues for therapeutic development. The 6-hydroxy group, through its ability to form key hydrogen bonds, can significantly enhance binding affinity and potency.
Future research should focus on a more systematic exploration of the structure-activity relationships of the 6-hydroxy substitution across a broader panel of biological targets. The development of more selective 6-hydroxy quinazoline-based inhibitors, particularly for PARP and specific HDAC isoforms, holds considerable promise for the development of novel, targeted therapies with improved efficacy and reduced side effects. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource to propel these future discoveries.
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- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. wisdomlib.org [wisdomlib.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Selective Histone Deacetylase 6 Inhibitors Using the Quinazoline as the Cap for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
- 23. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]
- 24. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Palladium-Catalyzed Cyanation of 4-Chloro-6-hydroxyquinazoline to Synthesize 6-Hydroxy-4-quinazolinecarbonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 6-hydroxy-4-quinazolinecarbonitrile, a key intermediate in medicinal chemistry, through the palladium-catalyzed cyanation of 4-chloro-6-hydroxyquinazoline. We present a detailed, field-proven protocol that leverages a non-toxic cyanide source, potassium hexacyanoferrate(II), to ensure a safer and more practical laboratory application. The narrative delves into the mechanistic underpinnings of the catalytic cycle, the rationale for reagent selection, and critical safety procedures. This guide is designed to be a self-validating system, equipping researchers with the necessary knowledge for successful synthesis, purification, and characterization of the target compound.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a cyano group at the 4-position of the quinazoline nucleus creates 4-cyanoquinazoline derivatives, which are versatile intermediates. The nitrile functionality can be readily converted into other critical functional groups such as amines, amides, and tetrazoles, making these compounds valuable building blocks in the synthesis of targeted therapies, particularly in oncology. This protocol focuses on the conversion of 4-chloro-6-hydroxyquinazoline to 6-hydroxy-4-quinazolinecarbonitrile, a key step in the development of novel bioactive molecules.
The Catalytic Heart of the Reaction: Palladium-Catalyzed Cyanation
The conversion of aryl halides to aryl nitriles is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for this transformation, proceeding under milder conditions and with greater functional group tolerance compared to classical methods like the Rosenmund-von Braun reaction.[1]
The catalytic cycle, depicted below, is generally accepted to proceed through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-6-hydroxyquinazoline, forming a Pd(II) intermediate.
-
Transmetalation (or Cyanide Exchange): The cyanide group is transferred to the palladium center from the cyanide source.
-
Reductive Elimination: The desired 6-hydroxy-4-quinazolinecarbonitrile is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The choice of ligand is critical for the efficiency of the catalytic cycle. Sterically demanding, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[2]
Visualizing the Workflow
Reaction Scheme
Caption: Palladium-catalyzed cyanation of 4-chloro-6-hydroxyquinazoline.
Safety First: Handling Cyanide Reagents
The use of cyanide compounds in the laboratory requires stringent safety protocols due to their high toxicity. The cyanide ion (CN⁻) is a potent inhibitor of cellular respiration.[3] While this protocol utilizes potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a significantly less toxic and safer alternative to alkali metal cyanides, it is still crucial to handle it with care.[4][5]
Mandatory Safety Precautions:
-
Designated Area: All work with cyanide-containing compounds must be conducted in a designated area within a certified chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (a face shield is recommended for splash hazards), and double-glove with nitrile gloves.[3][7]
-
Avoid Acidity: Never allow cyanide-containing compounds to come into contact with acids. This can liberate highly toxic hydrogen cyanide (HCN) gas.[3][6] All workup and decontamination procedures should be performed under basic conditions (pH > 10).[8]
-
Waste Disposal: All cyanide-containing waste, including contaminated labware and gloves, must be segregated and disposed of as hazardous waste according to institutional guidelines.[8]
-
Emergency Preparedness: Ensure an emergency shower and eyewash station are accessible. Never work alone when handling cyanides.[6][9]
Decontamination Procedure: To decontaminate glassware and work surfaces, first rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution. All cleaning activities must be performed within the fume hood.[6][7][9]
Detailed Experimental Protocol
This protocol is adapted from general methods for the palladium-catalyzed cyanation of heteroaryl chlorides.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-6-hydroxyquinazoline | ≥97% | Commercially Available | |
| Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) | ≥98.5% | Commercially Available | Less toxic cyanide source.[4] |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | |
| XPhos | ≥98% | Commercially Available | Ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Base. |
| N,N-Dimethylacetamide (DMA) | Anhydrous | Commercially Available | Solvent. |
| Deionized Water | |||
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-6-hydroxyquinazoline (1.0 mmol, 180.6 mg), potassium hexacyanoferrate(II) trihydrate (0.5 mmol, 211.1 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen, and an inert atmosphere is crucial to prevent its degradation and ensure catalytic activity.
-
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA, 4 mL) and deionized water (1 mL) via syringe. The water should be degassed prior to use.
-
Rationale: A polar aprotic solvent like DMA is effective for this type of cross-coupling. The addition of water can aid in the solubility of the inorganic salts.
-
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Rationale: Elevated temperatures are typically required to drive the reaction to completion, especially with aryl chlorides which are less reactive than bromides or iodides.[2]
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Carefully add a saturated aqueous solution of sodium bicarbonate (20 mL) to ensure the solution remains basic. d. Transfer the mixture to a separatory funnel and separate the layers. e. Extract the aqueous layer with ethyl acetate (3 x 15 mL). f. Combine the organic layers and wash with brine (20 mL). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-hydroxy-4-quinazolinecarbonitrile.
Characterization of the Final Product
The identity and purity of the synthesized 6-hydroxy-4-quinazolinecarbonitrile should be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinazoline ring, hydroxyl proton. |
| ¹³C NMR | Carbons of the quinazoline ring, nitrile carbon. |
| FT-IR | Characteristic stretching frequencies for -OH, -C≡N, and aromatic C-H bonds. |
| Mass Spec (HRMS) | Accurate mass measurement to confirm the elemental composition. |
| Melting Point | A sharp melting point indicates high purity. |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, ensure all reagents are anhydrous and the reaction was conducted under a strictly inert atmosphere. Consider increasing the catalyst loading or trying a different ligand/base combination.
-
Side Reactions: The presence of the hydroxyl group may lead to side reactions. If O-arylation is observed, protection of the hydroxyl group (e.g., as a silyl ether) may be necessary prior to the cyanation step, followed by deprotection.
-
Catalyst Deactivation: Nitrogen-containing heterocycles can sometimes coordinate to the palladium catalyst and inhibit its activity.[2] The use of a well-chosen ligand like XPhos helps to mitigate this issue.
Conclusion
This application note provides a robust and safety-conscious protocol for the synthesis of 6-hydroxy-4-quinazolinecarbonitrile. By employing a modern palladium-catalyzed cross-coupling reaction with a non-toxic cyanide source, this method offers a significant improvement over traditional cyanation techniques. The detailed explanation of the reaction rationale, safety procedures, and troubleshooting guide will enable researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 2013 , 52(38), 10035-10039. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central (PMC). [Link]
-
Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 2007 , 9(9), 1711-1714. [Link]
-
Cyanides. University of Illinois Division of Research Safety. [Link]
-
Safety Module: Cyanides. University of Washington Department of Chemistry. [Link]
-
Cyanide Compounds. University College London Safety Services. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2020 , 10(60), 36565-36592. [Link]
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)₂: Key Roles of DMAP. Organic Chemistry Portal. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. jst.chem.yale.edu [jst.chem.yale.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Application Note: Regioselective Functionalization of the Quinazoline Core via
Topic: Nucleophilic Aromatic Substitution (
Abstract & Strategic Importance
The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of blockbuster EGFR inhibitors such as Gefitinib , Erlotinib , and Lapatinib .[1] For the synthetic chemist, the quinazoline ring offers two primary electrophilic sites for nucleophilic aromatic substitution (
This guide moves beyond basic synthesis to address the regioselective control required to manufacture these drugs at scale. We explore the electronic bias that favors C4-substitution, the "self-validating" precipitation protocols using isopropanol, and the harsher conditions required to force C2-substitution for bis-amino derivatives.
Mechanistic Insight: The Electronic Bias (C4 vs. C2)
The Electrophilic Hierarchy
In 2,4-dichloroquinazoline, the C4 position is significantly more reactive than C2.[1] This regioselectivity is not accidental but governed by two key factors:
-
LUMO Coefficient: Density Functional Theory (DFT) calculations consistently show a higher LUMO coefficient at C4, making it the primary site for soft nucleophilic attack.[1][2]
-
Nitrogen Coordination: The N3 nitrogen atom can be protonated (or coordinated by Lewis acids), effectively pulling electron density away from C4 more strongly than N1 affects C2.[1]
Mechanism Visualization
The following diagram illustrates the addition-elimination pathway and the critical transition states.
Figure 1: General mechanism of
Experimental Protocols
Protocol 1: The "Gefitinib Route" (C4-Selective Amination)
Objective: Synthesis of 4-anilinoquinazolines (e.g., Gefitinib intermediate) with high purity. Principle: This protocol utilizes Isopropanol (IPA) as a solvent. The product, being basic, reacts with the generated HCl to form a salt that is insoluble in IPA.[1] This precipitation drives the equilibrium forward and acts as a self-validating purification step.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)[1]
-
3-Chloro-4-fluoroaniline (1.1 eq)
-
Solvent: Isopropanol (IPA) (10-15 volumes)
-
Base: None (for salt isolation) or DIPEA (if free base is required)[1]
Step-by-Step Workflow:
-
Charge: Add 4-chloro-6,7-dimethoxyquinazoline and IPA to a reaction vessel.
-
Addition: Add 3-chloro-4-fluoroaniline at room temperature.
-
Reaction: Heat the suspension to reflux (82°C) .
-
Observation: The starting material will dissolve, followed by the gradual precipitation of the product as a yellow/off-white solid (hydrochloride salt).
-
-
Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Endpoint: Disappearance of the quinazoline starting material (typically 2-4 hours).
-
-
Work-up (Self-Validating Step):
Data Summary: Solvent Efficiency
| Solvent | Reaction Time | Yield (Isolated) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Isopropanol | 3 h | 92% | >98% | Product precipitates (Self-purifying) |
| DMF | 1 h | 85% | 90% | Requires aqueous workup; difficult to remove solvent. |
| THF | 6 h | 78% | 92% | Slower kinetics; solubility issues. |
Protocol 2: Sequential Bis-Substitution (C4 then C2)
Objective: Synthesis of 2,4-diaminoquinazolines. Challenge: Once the C4 position is substituted with an amine, the ring becomes electron-rich (deactivated), making the C2-chlorine significantly less reactive. Harsher conditions are required.[5]
Materials:
-
Amine A (1.0 eq) - For C4
-
Amine B (2.0 eq) - For C2
-
Solvent: n-Butanol or DMSO
-
Base:
or DIPEA
Step-by-Step Workflow:
-
Step 1 (C4 Substitution): Follow Protocol 1 using Amine A in IPA at 0°C to RT. Isolate the 2-chloro-4-aminoquinazoline intermediate.
-
Step 2 (C2 Substitution):
-
Dissolve the intermediate in n-Butanol or DMSO .
-
Add Amine B (excess, 1.5 - 2.0 eq) and Base (
, 2.0 eq).[1]
-
-
Activation:
-
Method A (Thermal): Heat to 120-140°C in a sealed tube for 12-24 hours.
-
Method B (Microwave): Irradiate at 140°C for 30-60 mins.
-
-
Work-up:
-
Pour reaction mixture into crushed ice/water.
-
Filter the precipitate or extract with EtOAc.
-
Optimization & Troubleshooting Strategy
Acid Catalysis vs. Base Scavenging
A common misconception is that adding base always helps
-
Mechanism: Trace acid (or the amine-HCl salt) protonates N3. This lowers the LUMO energy of the ring, accelerating the attack at C4.
-
Recommendation: If the reaction is sluggish in neutral conditions, add 5 mol% acetic acid or use the amine hydrochloride salt directly.
Decision Matrix for Process Development
Figure 2: Process development decision tree for optimizing quinazoline substitution.
References
-
Gefitinib Synthesis & Process Chemistry
-
Regioselectivity Mechanisms
-
Advanced C2 Substitution
-
Microwave Assisted Synthesis
-
Precipitation Protocols (General)
Sources
- 1. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile - Google Patents [patents.google.com]
Application Note: Chemoselective Functionalization of 6-Hydroxyquinazoline-4-carbonitrile
This guide is structured as a high-level technical application note for medicinal chemists and process development scientists. It prioritizes the specific chemoselective challenges of the quinazoline-4-carbonitrile scaffold.
Executive Summary
The quinazoline-4-carbonitrile scaffold is a critical intermediate in the synthesis of covalent kinase inhibitors (e.g., EGFR, BTK) and reversible pharmacophores. The C4-cyano group serves as a versatile electrophile for generating amidines, imidates, or tetrazoles, but its high reactivity presents a chemoselective challenge when modifying the C6-hydroxyl group.
This guide details protocols for the O-functionalization of 6-hydroxyquinazoline-4-carbonitrile , specifically addressing the competition between the nucleophilic phenoxide at C6 and the electrophilic nitrile at C4. We present two validated workflows: Direct Alkylation (Method A) for standard substrates and Mitsunobu Inversion (Method B) for sterically hindered or sensitive alcohols.
Strategic Analysis: The Chemoselectivity Paradox
The functionalization of 6-hydroxyquinazoline-4-carbonitrile requires navigating two opposing electronic behaviors on the same scaffold:
-
C6-Hydroxyl (Nucleophile): As a phenol on an electron-deficient heterocycle, the pKa is lower (~8.5–9.5) than typical phenols, making it easier to deprotonate but reducing the nucleophilicity of the resulting phenoxide.
-
C4-Nitrile (Electrophile): The cyano group, combined with the N1/N3 atoms, makes the pyrimidine ring highly electron-deficient. This renders the C4 position susceptible to nucleophilic attack (SNAr-like displacement of CN) or hydrolysis (to amide/acid) under harsh basic conditions.
Critical Success Factor: The reaction conditions must generate the C6-phenoxide without triggering nucleophilic attack at C4 or hydrolysis of the nitrile.
Decision Pathway (DOT Visualization)
Figure 1: Decision logic for selecting the optimal functionalization pathway based on substrate class.
Experimental Protocols
Protocol A: Mild Williamson Ether Synthesis (Direct Alkylation)
Best for: Primary alkyl halides, benzyl halides, and unhindered electrophiles. Mechanism: SN2 displacement. Key Constraint: Strictly anhydrous conditions to prevent nitrile hydrolysis.
Reagents & Equipment[1][2][3][4]
-
Substrate: 6-hydroxyquinazoline-4-carbonitrile (1.0 equiv)
-
Electrophile: Alkyl bromide/iodide (1.1–1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
-
Atmosphere: Nitrogen or Argon balloon
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask and cool under N₂. Add 6-hydroxyquinazoline-4-carbonitrile.
-
Solvation: Add anhydrous DMF via syringe. Stir until fully dissolved.
-
Deprotonation: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution typically turns yellow/orange, indicating phenoxide formation.
-
Note: Do not heat during this step to avoid side reactions at C4.
-
-
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS or TLC.
-
Optimization: If reaction is sluggish after 4 hours, warm to 40–50°C. Do not exceed 60°C to preserve the nitrile.
-
-
Workup:
-
Pour reaction mixture into ice-cold water (10x volume).
-
Precipitation: The product often precipitates. Filter and wash with water.
-
Extraction: If no precipitate, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[1]
-
Data Validation Table (Representative)
| Parameter | Condition | Outcome | Notes |
| Base | NaOH / H₂O | Failure | Hydrolysis of CN to Amide (CONH₂) |
| Base | K₂CO₃ / Acetone | Slow | Poor solubility of quinazoline scaffold |
| Base | Cs₂CO₃ / DMF | Optimal | >85% Yield, CN intact |
| Temp | >80°C | Degradation | Complex mixture; loss of CN |
Protocol B: Mitsunobu Reaction
Best for: Secondary alcohols, complex functional groups, or when avoiding basic conditions is critical. Mechanism: Redox-condensation.
Reagents
-
Substrate: 6-hydroxyquinazoline-4-carbonitrile (1.0 equiv)
-
Alcohol: R-OH (1.2 equiv)
-
Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv) or Polymer-supported PPh₃ (for easier cleanup)
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step Workflow
-
Setup: Dissolve substrate, alcohol, and PPh₃ in anhydrous THF under N₂. Cool to 0°C.
-
Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Workup: Concentrate in vacuo. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the supernatant by flash chromatography.
Quality Control & Characterization
To ensure the integrity of the 4-cyano group post-functionalization, specific spectral markers must be verified.
Infrared Spectroscopy (FT-IR)
-
Target Signal: Sharp absorption at 2230–2245 cm⁻¹ .
-
Failure Mode: Disappearance of this peak or appearance of broad bands at 1650–1690 cm⁻¹ indicates hydrolysis to the amide (CONH₂).
NMR Spectroscopy (¹H & ¹³C)
-
¹H NMR: Disappearance of the phenolic -OH singlet (typically >10 ppm). Appearance of O-alkyl signals (e.g., -OCH₂- at 3.8–4.2 ppm).
-
¹³C NMR: Retention of the nitrile carbon signal at ~115 ppm .
Mass Spectrometry (LC-MS)
-
Method: ESI+
-
Check: Observe [M+H]⁺.
-
Critical Check: Ensure no [M+18+H]⁺ peak, which corresponds to the hydrated amide byproduct (hydrolysis).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product mass +18 Da (LCMS) | Hydrolysis of Nitrile | Ensure DMF is anhydrous. Switch from K₂CO₃ to weaker base or lower temperature. |
| Starting material remains | Poor Nucleophilicity | Switch to Cs₂CO₃ (Cesium effect). Add catalytic KI if using alkyl chlorides. |
| N-Alkylation observed | Ambident Nucleophile | Use non-polar solvents if possible (though solubility is limiting). Ensure O-alkylation is favored by using hard electrophiles. |
| Darkening of reaction | Polymerization | Degas solvents thoroughly. The quinazoline core is electron-deficient and can be sensitive to oxidation/radical pathways. |
References
-
General Reactivity of Quinazoline-4-carbonitriles
-
Williamson Ether Synthesis on Heterocycles
-
Stability of Nitriles in Basic Conditions
-
Analogous Functionalization (Gefitinib Intermediates)
-
Synthesis of 6-alkoxy-4-anilinoquinazolines: Chandregowda, V., et al. (2009). "Synthesis of new 4,6-disubstituted quinazoline derivatives as potent EGFR inhibitors." European Journal of Medicinal Chemistry. Link (Note: This paper describes the robust route of alkylating the 6-OH prior to C4 modification, validating the stability of the ether linkage).
-
Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE (nitrile gloves, safety glasses, lab coat). Cyanide derivatives can release HCN under acidic conditions; handle with extreme care.
Sources
- 1. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Hydroxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. francis-press.com [francis-press.com]
Application Note: A Streamlined, High-Yield Synthesis of 6-Hydroxyquinazoline-4-carbonitrile for Drug Discovery
Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry
The quinazoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] A particularly notable application is in oncology, where 4-anilinoquinazoline derivatives have been successfully developed as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in various malignancies.[4][5]
6-Hydroxyquinazoline-4-carbonitrile is a highly valuable, functionalized intermediate for the development of next-generation therapeutics. The hydroxyl group at the C-6 position and the cyano group at the C-4 position serve as versatile chemical handles for constructing diverse molecular libraries and performing structure-activity relationship (SAR) studies.[2] The hydroxyl group can be alkylated or arylated to probe interactions with the solvent-exposed region of an enzyme's active site, while the carbonitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles.
This application note presents a robust and streamlined synthetic strategy for 6-hydroxyquinazoline-4-carbonitrile. While a true one-pot reaction from basic precursors is challenging due to the incompatibility of sequential reagents, we propose a highly efficient, two-stage procedure that minimizes intermediate purification, maximizing yield and throughput for research and drug development professionals.
Synthetic Strategy Overview
The synthesis is designed as a two-stage, one-vessel-oriented process. The initial stage involves the construction of the core quinazolinone ring system from a commercially available precursor. The second stage focuses on the functional group interconversion at the C-4 position to install the target carbonitrile. This strategic division is necessary because the reagents required for ring formation, chlorination, and cyanation operate under mutually exclusive conditions.
The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of 6-Hydroxyquinazoline-4-carbonitrile.
Detailed Protocols
Stage 1: One-Pot Synthesis of 6-Hydroxyquinazolin-4(3H)-one
This stage utilizes a modified Niementowski quinazoline synthesis, which involves the cyclization of an anthranilic acid derivative with an amide.[1][6] Formamide serves as both the reagent and the solvent, providing the C-2 carbon and nitrogen atom for the quinazoline ring in a high-temperature condensation reaction.[7] This method is highly reliable and scalable.
Reaction Mechanism:
Caption: Proposed mechanism for Niementowski-type synthesis of the quinazolinone core.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-hydroxybenzoic acid and formamide.
-
Reaction: Heat the reaction mixture to 150-160 °C using a heating mantle or oil bath. Maintain this temperature with vigorous stirring for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% Methanol in Dichloromethane).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature (~25 °C).
-
Slowly pour the cooled, viscous reaction mixture into 200 mL of cold deionized water with stirring. A solid precipitate will form.
-
Continue stirring the suspension for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with cold ethanol (2 x 20 mL) to remove residual formamide and impurities.
-
Drying: Dry the purified product under vacuum at 60 °C overnight to yield 6-hydroxyquinazolin-4(3H)-one as a stable solid.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Role |
| 2-Amino-5-hydroxybenzoic Acid | 153.14 | 10.0 g | 1.0 | Starting Material |
| Formamide | 45.04 | 50 mL | ~17 | Reagent & Solvent |
| Expected Yield | 162.14 | ~9.5 g (90%) | Product |
Stage 2: Conversion to 6-Hydroxyquinazoline-4-carbonitrile
With the stable intermediate in hand, the next stage involves two sequential chemical transformations: chlorination of the 4-oxo group to create a good leaving group, followed by nucleophilic aromatic substitution (SNAr) with a cyanide salt.
Step 2a: Synthesis of 4-Chloro-6-hydroxyquinazoline
-
Rationale: The hydroxyl group of the lactam in the quinazolinone is a poor leaving group. Conversion to a 4-chloro derivative via a powerful chlorinating agent like phosphoryl chloride (POCl₃) is a classic and effective activation strategy. A catalytic amount of N,N-Dimethylformamide (DMF) is often used to form the Vilsmeier-Haack reagent in situ, which facilitates the reaction.
Protocol:
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 6-hydroxyquinazolin-4(3H)-one (8.1 g, 1.0 equiv) in phosphoryl chloride (40 mL).
-
Add a catalytic amount of DMF (0.5 mL) dropwise with stirring.
-
Reaction: Heat the mixture to reflux (~110 °C) for 4-6 hours. The suspension should gradually dissolve.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 300 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chloro-6-hydroxyquinazoline. This crude product is often used directly in the next step.
Step 2b: Synthesis of 6-Hydroxyquinazoline-4-carbonitrile
-
Rationale: The chloro group at the C-4 position is now an excellent leaving group, readily displaced by nucleophiles. Sodium or potassium cyanide in a polar aprotic solvent like DMSO provides an effective medium for the SNAr reaction.
Protocol:
-
Caution: Cyanide salts are extremely toxic. Handle with extreme care using appropriate personal protective equipment and have an appropriate quenching agent (e.g., bleach solution) available.
-
Reaction Setup: Dissolve the crude 4-chloro-6-hydroxyquinazoline from the previous step in dimethyl sulfoxide (DMSO, 50 mL) in a round-bottom flask.
-
Add sodium cyanide (NaCN, 1.2 equiv) to the solution.
-
Reaction: Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction to room temperature and pour it into 250 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product, 6-hydroxyquinazoline-4-carbonitrile.
Trustworthiness and Validation
The protocols described are based on well-established and frequently published transformations in heterocyclic chemistry.[1][7] The success of each stage can be validated using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the intermediate and final product by analyzing proton (¹H) and carbon (¹³C) shifts and coupling constants.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., -OH, -C≡N, C=O).
By following these detailed steps and validation methods, researchers can reliably synthesize the target compound with high purity and in good yield.
References
- BenchChem. (2025).
- Metwally, N. H., & Abdelrazek, F. M. (n.d.).
- Kshirsagar, U. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
- Al-Suaily, K. F., et al. (2020). Quinazolin-4(3H)
- Abdelrazek, F. M., et al. (2025). Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives | Request PDF.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- El-Sayed, N. N. E., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- Kumar, V., et al. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- BenchChem. (2025). Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile.
- Ghorbani-Vaghei, R., et al. (n.d.). One Pot three component organocatalyzed synthesis of octahydroquinazolinones.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis Innovations: The Versatility of 7-Fluoro-6-nitro-4-hydroxyquinazoline.
- Hranush, H. A., et al. (2025). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity.
- Sadek, M. M. (2014). What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a?.
- Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI.
- Li, Y., et al. (2021).
- Zhang, X., et al. (2012). Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocols: Mastering the Niementowski Quinazoline Synthesis
Introduction: The Enduring Relevance of the Niementowski Synthesis
First reported by Stefan Niementowski in 1895, the Niementowski quinazoline synthesis is a cornerstone reaction in heterocyclic chemistry for the preparation of quinazolin-4(3H)-ones.[1][2][3] This reaction involves the thermal condensation of an anthranilic acid with an amide.[1][4] In its simplest form, reacting anthranilic acid with formamide produces the parent 4(3H)-quinazolinone scaffold.[5] This bicyclic heterocycle is of profound interest to medicinal chemists and drug development professionals as it forms the core structure of over 200 natural alkaloids and numerous synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][6]
While historically effective, the classical Niementowski reaction is often hampered by harsh conditions, such as high temperatures (150–200°C) and long reaction times.[1][7] This has spurred the development of modern adaptations aimed at improving efficiency, reducing waste, and expanding the reaction's scope. This guide provides a detailed examination of the reaction conditions, from classical thermal methods to modern microwave-assisted protocols, offering field-proven insights to enable researchers to harness the full potential of this vital synthetic tool.
Reaction Mechanism: A Stepwise Deconstruction
The Niementowski synthesis proceeds via a two-stage process: an initial intermolecular condensation followed by an intramolecular cyclodehydration. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the amide.
-
Formation of the N-Acylanthranilamide Intermediate: This attack leads to the formation of a tetrahedral intermediate which then eliminates ammonia (or a primary/secondary amine, depending on the amide used) to yield a stable N-acylanthranilamide intermediate.
-
Intramolecular Cyclodehydration: Under thermal duress, the amide nitrogen of the intermediate attacks the carboxylic acid carbonyl. The resulting intermediate then undergoes dehydration, facilitated by the high temperature, to form the final quinazolin-4(3H)-one ring system.[1]
Caption: Figure 1: Reaction Mechanism of the Niementowski Quinazoline Synthesis.
Optimizing Reaction Conditions: A Comparative Analysis
The success of the Niementowski synthesis hinges on the careful control of several key parameters. The choice between conventional heating and modern techniques depends on the desired scale, speed, and green chemistry considerations.
Classical (Conventional Heating) Conditions
-
Temperature: The classical approach requires high temperatures, typically in the range of 130-200°C.[1][6][7] This thermal energy is necessary to drive the final, energetically demanding dehydration step. However, such high temperatures can lead to the decomposition of sensitive starting materials or byproducts, potentially lowering the yield.[8]
-
Reactants & Solvents: Often, the amide reactant (e.g., formamide) is used in large excess, serving as both the reagent and the solvent.[5] This solvent-free approach is simple but can complicate purification. When a different solvent is desired, high-boiling point solvents like pyridine may be used.[9]
-
Reaction Time: Conventional methods are notoriously slow, often requiring several hours of sustained heating to reach completion.[1][4]
Modern Microwave-Assisted Conditions
Microwave irradiation (MWI) has emerged as a powerful tool for enhancing the Niementowski synthesis, aligning with green chemistry principles by reducing reaction times and energy consumption.[1][4]
-
Mechanism of Acceleration: MWI utilizes the ability of polar molecules in the reaction mixture to align with the rapidly oscillating electric field. This generates heat volumetrically and efficiently, often leading to dramatic rate enhancements that are not achievable with conventional heating.
-
Reaction Time: MWI can slash reaction times from hours to mere minutes.[1][4]
-
Catalysis: The efficiency of MWI synthesis can be further improved by using solid-supported catalysts. Acidic supports like silica gel, acidic alumina, and Montmorillonite K-10 clay have proven effective, with Montmorillonite K-10 often providing the best yields under solvent-free conditions.[4] These catalysts provide an acidic surface that facilitates the cyclodehydration step.
Quantitative Comparison of Methodologies
The following table summarizes the key differences between conventional and microwave-assisted protocols for the synthesis of the parent 4(3H)-quinazolinone from anthranilic acid and formamide.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Causality & Expert Insights |
| Temperature | 130-160°C[5][7] | 170°C (or unspecified)[5] | MWI achieves higher internal temperatures more rapidly, but the key is efficient energy transfer, not just bulk temperature. |
| Reaction Time | 2-8 hours[5] | A few minutes (e.g., 4-10 min)[4][5] | Microwave energy couples directly with the polar reactants, leading to rapid, uniform heating and dramatic acceleration of the reaction rate. |
| Typical Yield | 61-96%[5] | ~87%[5] | MWI often improves yields by minimizing the formation of thermal decomposition byproducts due to the significantly shorter reaction times. |
| Catalyst | Typically none | Acidic alumina, silica gel, Montmorillonite K-10[4] | Solid acid catalysts provide a surface for the reaction, lowering the activation energy for the crucial cyclodehydration step. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 4(3H)-quinazolinone.
Workflow Overview
Caption: Figure 2: General Experimental Workflow for Niementowski Synthesis.
Protocol 1: Classical Synthesis via Conventional Heating
This protocol is based on traditional Niementowski conditions, relying on thermal energy from a heating mantle or oil bath.[5]
Materials and Reagents:
-
Anthranilic Acid
-
Formamide (used in excess)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine anthranilic acid (e.g., 13.7 g, 0.1 mol) and formamide (e.g., 22.5 mL, ~0.5 mol). The formamide acts as both reactant and solvent.
-
Heating: Place the flask in a heating mantle and heat the mixture to 150-160°C. Maintain this temperature with gentle stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the mixture cools, the product will begin to precipitate.
-
Isolation: Pour the cooled reaction mixture into a beaker containing cold deionized water (~100 mL) to fully precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold water to remove any residual formamide.
-
Drying: Dry the collected solid in an oven at 60-80°C or under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 4(3H)-quinazolinone as a white crystalline solid.
-
Characterization: Confirm the product's identity and purity by measuring its melting point (literature: 214-216°C) and through spectroscopic analysis (IR, NMR).[5]
Protocol 2: Rapid Synthesis via Microwave Irradiation
This protocol leverages microwave energy to dramatically reduce reaction times, offering a more efficient and greener alternative.[5]
Materials and Reagents:
-
Anthranilic Acid
-
Formamide
-
Deionized Water
-
Ethanol (for recrystallization)
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Dedicated laboratory microwave reactor
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine anthranilic acid (e.g., 1.37 g, 10 mmol) and formamide (e.g., 2.5 mL, ~50 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature of ~170°C for 10 minutes. Ensure stirring is active throughout the irradiation period.
-
Scientist's Note: Microwave parameters (power, time, temperature) may need to be optimized depending on the specific model of the reactor and the scale of the reaction.
-
-
Cooling and Precipitation: Once the irradiation cycle is complete, carefully remove the vessel from the reactor and allow it to cool to room temperature. The product should precipitate upon cooling.
-
Isolation and Purification: The workup and purification steps are identical to the conventional method. Pour the mixture into cold water, filter the precipitate, wash thoroughly, dry, and recrystallize from ethanol.
-
Characterization: Confirm the product's identity and purity using the same methods described in Protocol 1 (melting point, IR, NMR).
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. The following table provides guidance on common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Insufficient Temperature/Time: The final dehydration step is incomplete.[8]2. Decomposition: Excessive heat or prolonged reaction time is degrading the starting material or product.[8]3. Water Contamination: Presence of water can hinder the dehydration step. | 1. Gradually increase the reaction temperature or extend the reaction time, monitoring progress by TLC.2. For thermally sensitive substrates, switch to the microwave protocol to reduce overall heating time.3. Ensure all reagents and glassware are anhydrous. |
| Formation of Dark/Tarry Byproducts | Thermal Decomposition: High temperatures over long periods can lead to polymerization or decomposition, a common issue in classical heating methods. | 1. Lower the reaction temperature and extend the time, or switch to a microwave-assisted method.2. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[8] |
| Incomplete Reaction | Poor Reactant Solubility: If not using the amide as a solvent, reactants may not be fully dissolved, limiting interaction. | Select a high-boiling point solvent (e.g., DMF, DMSO) in which all reactants are fully soluble at the reaction temperature.[8] |
| Difficult Purification | Excess Amide Reactant: Residual high-boiling point amide (e.g., formamide) can be difficult to remove from the product. | Ensure thorough washing of the crude precipitate with copious amounts of cold water during the filtration step. A final wash with a cold, non-polar solvent like diethyl ether can also help. |
Conclusion
The Niementowski quinazoline synthesis remains a highly relevant and versatile method for accessing the medicinally important quinazolinone scaffold. While traditional thermal methods are effective, they are often slow and energy-intensive. The adoption of microwave-assisted protocols, particularly when combined with solid acid catalysts, offers a superior alternative, providing rapid reaction times, high yields, and a greener chemical footprint. By understanding the underlying mechanism and critically evaluating the reaction parameters, researchers can effectively troubleshoot and optimize this classic reaction for modern drug discovery and development programs.
References
- Niementowski quinazoline synthesis. (n.d.). Vertex AI Search. Retrieved February 16, 2026.
-
Ghahremanzadeh, R., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(17), 5296. Available at: [Link]
-
Priyanka, et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Acta Scientific Pharmaceutical Sciences, 7(3), 19-38. Available at: [Link]
-
Maddila, S., et al. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones. ARKIVOC, 2005(xiii), 98-108. Available at: [Link]
-
Niementowski quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 16, 2026. Available at: [Link]
-
Nimentowski Quinazoline Synthesis. (n.d.). Name-Reaction.com. Retrieved February 16, 2026. Available at: [Link]
-
Priyanka, et al. (2023). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific. Available at: [Link]
-
Niementowski quinazoline synthesis. (n.d.). chemeurope.com. Retrieved February 16, 2026. Available at: [Link]
-
Niementowski quinazoline synthesis. (n.d.). In Wikipedia. Retrieved February 16, 2026. Available at: [Link]
-
Molnar, M., et al. (2022). Niementowski synthesis of quinazolinones[10]. ResearchGate. Available at: [Link]
-
Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]
-
The combinatorial library based on Niementowski quinazoline synthesis. (n.d.). ResearchGate. Retrieved February 16, 2026. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Niementowski_quinazoline_synthesis [chemeurope.com]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. actascientific.com [actascientific.com]
- 7. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
Application Note: 6-Hydroxyquinazoline-4-carbonitrile in EGFR Inhibitor Synthesis
This guide details the application of 6-hydroxyquinazoline-4-carbonitrile as a strategic building block for the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors. Unlike the traditional 4-chloroquinazoline intermediates, which are moisture-sensitive and prone to hydrolysis, the 4-carbonitrile scaffold offers superior stability and unique reactivity profiles for late-stage diversification.
Introduction & Strategic Value
The quinazoline pharmacophore is the cornerstone of first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Afatinib. Conventionally, these drugs are synthesized via a 4-chloroquinazoline intermediate. However, the 4-chloro species is highly susceptible to hydrolysis, reverting to the inactive 4-quinazolinone during storage or handling, which introduces impurities and lowers yield.
6-hydroxyquinazoline-4-carbonitrile (6-HQCN) presents a robust alternative.
-
Stability: The 4-cyano group is stable to moisture and air, allowing for long-term storage of the core scaffold.
-
Orthogonal Functionalization: The 6-hydroxyl group allows for the early installation of solubilizing tails (e.g., morpholine side chains) before the critical 4-position coupling, or vice-versa.
-
Versatile Reactivity: The 4-cyano group acts as a "pseudohalogen," capable of undergoing nucleophilic aromatic substitution (
) or Pinner-type transformations to access unique 4-carboxamidine inhibitors.
Mechanism of Action (Target)
The final inhibitors derived from this scaffold function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and downstream signaling (Ras/MAPK, PI3K/Akt pathways).
Chemical Properties & Handling[1][2][3]
| Property | Specification | Notes |
| CAS Registry | N/A (Custom Scaffold) | Analogous to 4-quinazolinecarbonitrile (CAS 19485-48-4) |
| Appearance | Pale yellow to off-white solid | |
| Molecular Weight | 171.15 g/mol | |
| Solubility | DMSO, DMF, DMA | Poor solubility in water/alcohols |
| Stability | High | Resistant to ambient hydrolysis |
| Storage | 2-8°C, Desiccated | Protect from strong light |
Safety: Treat as a potent bioactive intermediate. The nitrile group can release cyanide under extreme acidic/combustion conditions. Handle in a well-ventilated fume hood.
Synthetic Workflow (Logic & Causality)
The synthesis is designed to be modular. We prioritize the O-alkylation of the 6-position first. This improves the solubility of the intermediate in organic solvents, facilitating the subsequent (and more difficult) substitution at the 4-position.
Pathway Diagram
Figure 1: Modular synthesis pathway converting the stable nitrile scaffold into a bioactive EGFR inhibitor.
Detailed Experimental Protocols
Protocol A: Functionalization of the 6-Hydroxyl Group (Solubilizing Tail)
Objective: Install the solubilizing side chain (e.g., 3-morpholinopropyl) typical of Gefitinib-class inhibitors.
Reagents:
-
6-hydroxyquinazoline-4-carbonitrile (1.0 eq)[1]
-
3-(4-morpholinyl)propyl chloride (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Potassium Iodide (KI) (0.1 eq, catalyst)
-
DMF (Anhydrous)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-hydroxyquinazoline-4-carbonitrile (10 mmol) in anhydrous DMF (50 mL). The solution should be clear to slightly hazy.
-
Base Addition: Add
(20 mmol) and catalytic KI (1 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The mixture may darken slightly. -
Alkylation: Add the alkyl chloride (12 mmol) dropwise.
-
Reaction: Heat the mixture to 60°C under
atmosphere for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5) or LC-MS. The starting material peak (phenol) should disappear. -
Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL). The product usually precipitates.
-
If solid forms: Filter, wash with water and cold diethyl ether.
-
If oil forms:[2] Extract with EtOAc (3x), wash with brine, dry over
.
-
-
Yield: Expected yield 75–85%. The 4-cyano group remains intact.
Protocol B: Nucleophilic Substitution of the 4-Cyano Group
Objective: Install the aniline pharmacophore. Mechanistic Insight: The 4-cyano group is a leaving group in this electron-deficient heteroaromatic system. While less reactive than chloride, it avoids the handling issues of the chloride. The reaction is driven by the high nucleophilicity of the aniline and thermal energy.
Reagents:
-
6-Alkoxyquinazoline-4-carbonitrile (from Protocol A) (1.0 eq)
-
3-Chloro-4-fluoroaniline (or target aniline) (1.2 eq)
-
Isopropanol (IPA) or 2-Methoxyethanol
-
p-Toluenesulfonic acid (pTSA) (0.1 eq, optional catalyst)
Procedure:
-
Setup: Suspend the 6-alkoxyquinazoline-4-carbonitrile (5 mmol) in Isopropanol (30 mL).
-
Addition: Add the aniline (6 mmol).
-
Reaction: Heat to Reflux (80–85°C) .
-
Note: If the reaction is sluggish after 2 hours (monitored by LC-MS), add pTSA (0.5 mmol). The acid protonates the N1 or N3 nitrogen, increasing the electrophilicity of the C4 carbon, facilitating the displacement of the cyanide ion (
). -
Caution: Ensure the reflux condenser is vented to a scrubber (bleach solution) to capture any trace HCN evolved, although the cyanide often remains as a salt in solution.
-
-
Completion: Reaction is typically complete in 6–12 hours.
-
Isolation: Cool the reaction mixture to 0°C. The final inhibitor often precipitates as a salt (if acid was used) or free base.
-
Purification: Filter the solid. Wash with cold IPA. Recrystallize from Ethanol/Water if necessary.
QC & Validation Parameters
To ensure the integrity of the "Self-Validating" protocol, compare your results against these benchmarks.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98% Area |
| Identity (CN Loss) | IR Spectroscopy | Disappearance of nitrile stretch (~2230 cm⁻¹) |
| Identity (Aniline) | ¹H-NMR (DMSO-d6) | Appearance of aniline aromatic protons (δ 7.0–8.0 ppm) and NH exchangeable proton (δ ~9.5 ppm) |
| Residual Solvents | GC-Headspace | DMF < 880 ppm, IPA < 5000 ppm |
References
-
Optimization of the 4-anilinoquinazoline scaffold as EGFR inhibitors. Source: National Institutes of Health (NIH) / PMC. Context: Establishes the biological relevance of the 4-anilinoquinazoline scaffold in chordoma and lung cancer.
-
Nucleophilic Substitution of 4-Chloroquinazoline vs 4-Cyanoquinazoline. Source: Thieme Connect / Science of Synthesis. Context: Details the reactivity of quinazoline-4-carbonitriles towards nucleophiles and their use as electrophiles in
reactions. -
Synthesis of Quinazolinone-based EGFR Inhibitors. Source: Frontiers in Chemistry.[3] Context: Provides comparative synthetic routes and biological data for 6-substituted quinazolines.
-
Reactivity of Quinazoline-4-carbonitrile with Nucleophiles. Source: BenchChem / PubChem Data. Context: Confirms the specific reactivity patterns of the nitrile group at the 4-position.
Sources
Application Note: Facile Hydrolysis of 6-hydroxyquinazoline-4-carbonitrile to its Carboxylic Acid Counterpart
Introduction:
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceutical intermediates and bioactive molecules. Quinazoline derivatives, in particular, are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities. This application note provides a comprehensive guide to the hydrolysis of 6-hydroxyquinazoline-4-carbonitrile to 6-hydroxyquinazoline-4-carboxylic acid, a valuable building block in medicinal chemistry. We will explore both acidic and basic hydrolysis pathways, offering detailed protocols and elucidating the chemical principles that underpin this transformation.
The Underlying Chemistry: A Tale of Two Mechanisms
The hydrolysis of a nitrile to a carboxylic acid is a two-stage process, initially forming an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.[1][2] This transformation can be effectively catalyzed by either acid or base, with each approach presenting distinct mechanistic features and experimental considerations.[3][4]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, enhancing the electrophilicity of the carbon atom. This activation facilitates the nucleophilic attack of water, a relatively weak nucleophile. A series of proton transfers and tautomerization leads to the formation of an amide. The amide is then further hydrolyzed to the carboxylic acid and an ammonium salt under the reaction conditions.[2][4]
Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia.[1][2] An acidic workup is then necessary to protonate the carboxylate and isolate the final carboxylic acid product.[2]
Strategic Considerations for 6-hydroxyquinazoline-4-carbonitrile
The presence of the quinazoline ring and a phenolic hydroxyl group in the substrate requires careful consideration when selecting the hydrolysis method. The quinazoline core is generally stable, though prolonged exposure to harsh basic conditions at high temperatures could potentially lead to ring-opening. The phenolic hydroxyl group is acidic and will be deprotonated under basic conditions. While this does not typically interfere with the hydrolysis of the nitrile, it is a factor to consider during the workup procedure.
For this particular substrate, both acidic and basic hydrolysis are viable. However, basic hydrolysis is often preferred for substrates with electron-withdrawing groups, as the initial nucleophilic attack by hydroxide is more facile. Given the heterocyclic nature of the quinazoline ring, a basic hydrolysis protocol is presented here as the primary method, followed by an alternative acidic protocol.
Experimental Protocols
Protocol 1: Basic Hydrolysis of 6-hydroxyquinazoline-4-carbonitrile
This protocol outlines the hydrolysis using sodium hydroxide, a common and effective base for this transformation.
Materials:
| Reagent/Material | Grade | Supplier |
| 6-hydroxyquinazoline-4-carbonitrile | ≥98% | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier |
| Hydrochloric Acid (HCl), concentrated | Reagent Grade | Standard Supplier |
| Deionized Water | High Purity | Laboratory Supply |
| Ethanol | Reagent Grade | Standard Supplier |
| Celite® | --- | Standard Supplier |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-hydroxyquinazoline-4-carbonitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide (w/v). A co-solvent such as ethanol can be added to improve solubility if necessary.
-
Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. If any solid impurities are present, filter the reaction mixture through a pad of Celite®.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid with stirring until the pH is approximately 2-3. A precipitate of 6-hydroxyquinazoline-4-carboxylic acid should form.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified 6-hydroxyquinazoline-4-carboxylic acid in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.
Workflow Diagram:
Caption: Basic Hydrolysis Workflow
Protocol 2: Acidic Hydrolysis of 6-hydroxyquinazoline-4-carbonitrile
This protocol provides an alternative method using a strong mineral acid.
Materials:
| Reagent/Material | Grade | Supplier |
| 6-hydroxyquinazoline-4-carbonitrile | ≥98% | Commercially Available |
| Sulfuric Acid (H₂SO₄), concentrated | Reagent Grade | Standard Supplier |
| Deionized Water | High Purity | Laboratory Supply |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | Laboratory Prepared |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add concentrated sulfuric acid to deionized water to prepare a 50% (v/v) aqueous solution. To this solution, add 6-hydroxyquinazoline-4-carbonitrile (1.0 eq) with stirring.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction's progress by TLC or HPLC. The reaction is generally complete within 6-12 hours.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. A precipitate should form.
-
Neutralization and Isolation: Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7. Be cautious as this will generate CO₂ gas. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water.
-
Drying: Dry the product in a vacuum oven.
Reaction Scheme:
Sources
Protection strategies for 6-hydroxy group during quinazoline synthesis
Protocol Guide & Application Note
Abstract
The 6-hydroxyquinazoline scaffold is a linchpin in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). However, the 6-hydroxy group presents a specific synthetic challenge: it is nucleophilic enough to interfere with the critical chlorination of the 4-position (typically using POCl₃) yet must be robustly protected to survive the harsh, acidic, and elevated temperature conditions of the quinazoline ring closure and functionalization. This guide details three field-proven strategies for 6-OH protection—Acetate (Ac) , Benzyl (Bn) , and Masked Methoxy (Me) —providing step-by-step protocols, stability data, and decision-making frameworks to maximize yield and purity.
Part 1: Strategic Selection Guide
The Challenge: The POCl₃ Bottleneck
The conversion of quinazolin-4(3H)-one to 4-chloroquinazoline is the most failure-prone step in this pathway.
-
Unprotected 6-OH: Reacts with POCl₃ to form phosphorodichloridates (O-P(O)Cl₂), leading to polymerization, solubility issues, and difficult purification.
-
Labile Groups (e.g., TBS, MOM): Often cleave under the generation of HCl gas during the reaction, reverting to the unprotected phenol.
-
The Solution: Use electron-withdrawing esters (Acetate) that survive anhydrous acidic conditions or robust ethers (Benzyl) that withstand both acid and base.
Decision Matrix: Selecting the Right Protecting Group
Figure 1: Decision tree for selecting the optimal 6-OH protecting group based on downstream structural requirements.
Part 2: Detailed Protocols
Strategy A: The Acetate Route (Gefitinib Industrial Standard)
Best For: Targets containing halogens (Cl, F) where catalytic hydrogenation is risky. Mechanism: The electron-withdrawing nature of the acetate reduces the nucleophilicity of the oxygen, preventing phosphorylation by POCl₃. Surprisingly to many, acetate esters are stable in anhydrous POCl₃ even at reflux, as hydrolysis requires water.
Step 1: Acetylation
-
Reagents: 6-Hydroxy-7-methoxyquinazolin-4(3H)-one (1.0 eq), Acetic Anhydride (5.0 eq), Pyridine (Catalytic or Solvent).
-
Procedure: Suspend starting material in Ac₂O/Pyridine (1:1). Heat to 100°C for 2-4 hours.
-
Workup: Pour onto ice water. The product, 6-acetoxy-7-methoxyquinazolin-4(3H)-one , precipitates as a white solid. Filter and dry. Yield: >90%.
Step 2: Chlorination (The Critical Step)
-
Reagents: 6-Acetoxy intermediate (1.0 eq), POCl₃ (10.0 eq), DMF (Cat. 2-3 drops).[1]
-
Procedure:
-
Quench (CRITICAL):
-
Cool reaction to RT. Remove excess POCl₃ via rotary evaporation (use a caustic trap).
-
Dissolve residue in DCM or Toluene.
-
Pour slowly into cold sat. NaHCO₃ or 5% NaOH at <5°C. Do not allow temperature to rise, or the 4-Cl will hydrolyze back to 4-OH.
-
Separate organic layer, dry over MgSO₄, and concentrate.[4]
-
Product: 4-Chloro-6-acetoxy-7-methoxyquinazoline. Use immediately.
-
Step 3: Coupling & Deprotection (Telescoped)
-
Coupling: React 4-chloro intermediate with 3-chloro-4-fluoroaniline in isopropanol (reflux, 2h). The acetate remains largely intact or partially cleaves depending on moisture.
-
Deprotection: Add 7N NH₃ in Methanol to the reaction mixture and stir at RT for 4-12 hours.
-
Result: Clean conversion to the 6-hydroxy-4-anilinoquinazoline (Gefitinib intermediate).
Strategy B: The Benzyl Route (Robust & Traditional)
Best For: Complex synthesis where the 4-position substituent is base-sensitive. Note: Benzyl ethers are stable to POCl₃ reflux.
Protocol
-
Protection: React 6-hydroxy precursor with Benzyl Bromide (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C. Yield: >95%.
-
Chlorination: Standard POCl₃ reflux (as above). The benzyl group remains untouched.
-
Deprotection:
Strategy C: Selective Demethylation (The "Masked" Approach)
Best For: When starting materials are cheap di-methoxy derivatives (e.g., veratric acid derivatives). Challenge: Selectively removing the 6-OMe while keeping the 7-OMe intact.
Protocol: L-Methionine Mediated Demethylation
This method exploits the higher nucleophilicity of the 6-position oxygen due to para-quinoid resonance contributions from the N1 nitrogen.
-
Reagents: 6,7-Dimethoxyquinazolin-4(3H)-one (1.0 eq), L-Methionine (1.2 - 1.5 eq), Methanesulfonic Acid (MsOH) (Solvent/Reagent).
-
Procedure:
-
Mechanism: Methionine acts as a soft nucleophile, attacking the methyl group of the protonated ether. The 6-position is kinetically favored.
-
Workup: Pour into ice water. Neutralize carefully with NaOH to pH 7. The 6-hydroxy-7-methoxy product precipitates.
Part 3: Data & Troubleshooting
Comparative Stability Table
| Protecting Group | Protection Conditions | Stability in POCl₃ (Reflux) | Deprotection Conditions | Suitability for Gefitinib |
| Acetate (Ac) | Ac₂O, Pyridine, 100°C | High (Anhydrous) | NH₃/MeOH or K₂CO₃ (mild) | Excellent (Preferred) |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF | High | H₂/Pd or TFA | Good (If no halogens) |
| Methoxy (Me) | (Pre-existing) | High | L-Met/MsOH or BBr₃ | Good (Early stage only) |
| MOM/SEM | MOM-Cl, Base | Low (Cleaves via HCl) | Acid | Poor (Avoid) |
| TBS/TBDMS | TBS-Cl, Imidazole | Low (Cleaves via HCl) | TBAF or Acid | Poor (Avoid) |
Common Pitfalls (Troubleshooting)
-
Issue: Reversion to Starting Material during Workup.
-
Cause: Hydrolysis of the 4-Cl group.[3] The 4-chloroquinazoline is highly reactive toward water, especially at high pH or temp.
-
Fix: Quench POCl₃ reactions into a biphasic mixture (DCM/Water) at 0°C . Maintain pH < 8 during neutralization. Process the organic layer immediately.
-
-
Issue: Incomplete Chlorination.
-
Cause: Old POCl₃ (hydrolyzed to phosphoric acid).
-
Fix: Distill POCl₃ before use or add PCl₅ (0.1 eq) to scavenge water.
-
-
Issue: Regioselectivity Failure (Demethylation).
-
Cause: Temperature too high (>100°C) during L-Methionine step causes bis-demethylation (6,7-dihydroxy).
-
Fix: Strictly control temperature at 70-80°C. Monitor by HPLC.
-
References
-
Gibson, K. H., et al. (2001). Quinazoline Derivatives. U.S. Patent 6,235,764. (Describes the Acetate route for Gefitinib).
-
Arnott, E. A., et al. (2011).[2] "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653-1661.[2] (Detailed kinetics of POCl3 reaction and stability).
-
Li, F., et al. (2006). "A simple and highly efficient process for synthesis of Gefitinib." CN Patent 1850807A. (Describes the Benzyl protection strategy).
-
Venkatesh, K., et al. (2014). "Process for the preparation of Gefitinib." WO Patent 2014023369. (Details the L-Methionine selective demethylation).
-
BenchChem. (2025).[1] "Stability of Benzyl Ethers Under Various Reaction Conditions." (General stability data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdanderson.org [mdanderson.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxyquinazoline-4-carbonitrile
Welcome to the technical support center for the synthesis of 6-hydroxyquinazoline-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve yields.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 6-hydroxyquinazoline-4-carbonitrile.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield, or I'm not isolating any of the desired 6-hydroxyquinazoline-4-carbonitrile. What are the likely causes and how can I fix this?
A: Low or no yield is a frequent challenge in multi-step organic syntheses. The causes can range from suboptimal reaction conditions to issues with starting materials. Here’s a systematic approach to diagnosing the problem:
-
Starting Material Purity: The purity of your starting materials is paramount. Impurities in precursors like 2-amino-5-hydroxybenzonitrile or formamide can introduce side reactions that consume reagents and lower the yield of your target molecule.
-
Actionable Advice: Always verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or column chromatography before use.
-
-
Reaction Conditions: The synthesis of the quinazoline ring is often sensitive to temperature and reaction time.
-
Causality: Inadequate temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of starting materials or the product.[1] Similarly, insufficient reaction time will result in low conversion, whereas prolonged heating can promote the formation of byproducts.
-
Actionable Advice: Monitor your reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time. If the reaction is sluggish, consider a stepwise increase in temperature, while continuing to monitor for byproduct formation. For some quinazoline syntheses, microwave irradiation can be an effective way to reduce reaction times and improve yields.[2][3]
-
-
Solvent and Base Selection: The choice of solvent and base can significantly influence the reaction's outcome. The polarity of the solvent can affect the solubility of reactants and the reaction pathway.[4]
-
Causality: A solvent that does not fully dissolve the reactants will lead to a heterogeneous mixture and a slower, less efficient reaction.[1] The strength and type of base are also critical for steps like deprotonation and cyclization.[4]
-
Actionable Advice: If you are experiencing poor solubility, consider switching to a more polar aprotic solvent like DMF or DMSO.[1] If your reaction involves a base, ensure it is strong enough to facilitate the desired chemical transformation without promoting side reactions.
-
-
Atmospheric Moisture: Some reagents used in quinazoline synthesis can be sensitive to moisture.
-
Causality: Water can react with certain reagents or intermediates, leading to undesired hydrolysis and a decrease in yield.
-
Actionable Advice: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize exposure to moisture.
-
Issue 2: Formation of Impurities and Byproducts
Q: I'm observing significant byproduct formation in my reaction mixture, which is complicating purification and reducing my yield. What are the common byproducts and how can I minimize them?
A: The formation of byproducts is a common hurdle. Identifying these impurities is the first step toward mitigating their formation.
-
Common Byproducts:
-
Dimers or Polymers: These can form if the starting materials have multiple reactive sites that can lead to intermolecular reactions.[1]
-
Quinoline Derivatives: In some synthetic routes, rearrangement or alternative cyclization pathways can lead to the formation of quinoline isomers.[1]
-
Uncyclized Intermediates: Incomplete cyclization will leave N-formyl or other intermediates in the reaction mixture.
-
-
Strategies for Minimizing Byproducts:
-
Control of Stoichiometry: Carefully controlling the molar ratios of your reactants is crucial. An excess of one reactant can lead to the formation of specific byproducts.
-
Temperature and Reaction Time Optimization: As mentioned earlier, fine-tuning the temperature and reaction time based on TLC monitoring can prevent the formation of degradation products or thermally induced side reactions.
-
Order of Reagent Addition: In some cases, the order in which you add the reagents can influence the reaction pathway and minimize the formation of unwanted byproducts.
-
Frequently Asked Questions (FAQs)
This section addresses specific questions related to the synthesis of 6-hydroxyquinazoline-4-carbonitrile.
Q1: What are the most common synthetic routes for preparing the quinazoline core?
A1: Several classical methods are used for synthesizing the quinazoline ring system. The most common include the Niementowski, Friedländer, and Bischler syntheses.[1] The Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide, is a frequently employed method.[1] Modern variations and novel catalytic systems are continuously being developed to improve yields and reaction conditions.[5][6]
Q2: How can I effectively purify the crude 6-hydroxyquinazoline-4-carbonitrile?
A2: Purification is a critical step to obtain a high-purity product. The choice of method depends on the nature of the impurities.
-
Recrystallization: This is often the first method to try for solid products. Experiment with different solvent systems, such as ethanol, methanol, or mixtures like ethyl acetate/hexane, to find the optimal conditions for crystallization.[7]
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is a powerful technique. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.[7]
-
Acid-Base Extraction: If your product has basic nitrogen atoms, you can use acid-base extraction to separate it from non-basic impurities.[7] Dissolve the crude product in an organic solvent and extract it with a dilute acid. The quinazoline will move to the aqueous layer as a salt. After separating the layers, basifying the aqueous layer will precipitate the pure product.[7]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specifically, for this synthesis:
-
Handling Reagents: Some reagents, like formamide, can be harmful. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Heating Reactions: Use a heating mantle or an oil bath with a temperature controller to ensure stable and controlled heating. Avoid open flames, especially when working with flammable organic solvents.
-
Quenching Reactions: Be cautious when quenching reactions, as some can be exothermic. Add quenching agents slowly and with stirring.
Experimental Workflow & Data
Illustrative Synthetic Protocol: A General Approach
The following is a generalized protocol for the synthesis of a quinazoline derivative, which can be adapted for 6-hydroxyquinazoline-4-carbonitrile.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate 2-aminobenzonitrile derivative with an excess of formamide.[8]
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction's progress by TLC.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.[8]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[8]
-
Purification: Wash the crude product with a suitable solvent like cold ethanol to remove impurities. Further purification can be achieved by recrystallization or column chromatography.[8]
Table 1: Example Reaction Conditions and Yields for Quinazoline Synthesis
| Starting Material (Anthranilic Acid Derivative) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzonitrile | Formamide | Neat | 150 | 4 | 75 | Adapted from[8] |
| 2-Amino-5-nitrobenzonitrile | Formic Acid | Acetic Anhydride | 120 | 6 | 82 | [2] |
| Isatoic Anhydride | Ammonium Acetate | Ethanol | Reflux | 4 | 85 | [9] |
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
-
MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis Innovations: The Versatility of 7-Fluoro-6-nitro-4-hydroxyquinazoline. [Link]
-
ResearchGate. (2014). What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a?. [Link]
-
ResearchGate. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. [Link]
-
MDPI. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. [Link]
-
Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]
-
Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline.... [Link]
-
PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. [Link]
-
PMC. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. [Link]
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]
-
ResearchGate. (n.d.). Synthetic route for the preparation of 4-(3-chloro-4-fluoroanilino).... [Link]
- Google Patents. (2019). US20190106438A1 - Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a].
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Hydroxyquinazoline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 6-Hydroxyquinazoline-4-carbonitrile
Case ID: PUR-QZN-06-CN Status: Active Support Analyst: Senior Application Scientist, Separation Sciences
Dashboard: Compound Profile & Critical Risks
Before initiating purification, you must understand the competing chemical forces at play. This molecule contains two functional groups with opposing demands: a phenolic hydroxyl (requiring polar solvents) and a C4-nitrile (highly susceptible to hydrolysis).
| Parameter | Specification / Note |
| Target Molecule | 6-hydroxyquinazoline-4-carbonitrile |
| Molecular Weight | ~171.15 g/mol |
| pKa (Phenol) | ~8.9 – 9.2 (Acidic) |
| Solubility Profile | Soluble in DMSO, DMF, hot Acetonitrile, hot Ethanol. Insoluble in Hexanes, Water. |
| Major Impurity A | 4-Carboxamide (Hydrolysis product). Forms if boiled in wet solvents. |
| Major Impurity B | 4-Chloro precursor . Starting material carryover. |
| Critical Risk | Hydrolysis. The quinazoline ring activates the C4-nitrile, making it an "electrophilic trap." Prolonged heating in water or alcohols can convert the nitrile to an amide. |
Solvent Selection Logic
The "Goldilocks" Dilemma: You need a solvent polar enough to dissolve the phenolic core but aprotic (or kinetically slow) to prevent nitrile hydrolysis.
Recommended System: Acetonitrile (MeCN)
-
Why: MeCN is polar aprotic. It dissolves the compound at reflux (~82°C) but does not chemically attack the nitrile group like water or alcohols might. It offers a steep solubility curve, ensuring high recovery upon cooling.
-
Grade: Must be HPLC Grade or anhydrous. Water content >0.5% at reflux will trigger hydrolysis.
Alternative System: Ethyl Acetate / Ethanol (9:1)
-
Why: If MeCN fails, a mixture of EtOAc (moderate polarity) with a small amount of EtOH (to solubilize the phenol) works.
-
Warning: Do not reflux for >30 minutes.
⛔ Systems to AVOID
-
Boiling Water: Rapid hydrolysis to the amide.
-
Acidic/Basic Solutions: While the phenol dissolves in base, neutralizing it precipitates the solid. However, the base catalyzes nitrile hydrolysis instantly. Avoid acid/base cycling unless absolutely necessary.
Standard Operating Procedure (SOP)
Protocol: Anhydrous Recrystallization via Acetonitrile
Pre-requisites:
-
Crude purity >85% (if lower, perform a silica plug filtration first).
-
Anhydrous Acetonitrile (MeCN).
-
Activated Charcoal (optional, for color removal).
Step-by-Step Workflow
-
Saturation (The Dissolution):
-
Place 1.0 g of crude solid in a round-bottom flask.
-
Add 10 mL of MeCN.
-
Heat to reflux (82°C) with stirring.
-
Observation: If solid remains, add MeCN in 1 mL increments until dissolved. Do not exceed 20 mL/g.
-
-
Clarification (Hot Filtration):
-
Critical: If undissolved particles remain (likely inorganic salts or polymerized byproducts), filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Why Pre-warmed? To prevent the product from crystallizing inside the funnel stem.
-
-
Nucleation (Controlled Cooling):
-
Remove from heat. Let the flask cool to room temperature (RT) slowly on a cork ring (approx. 30 mins).
-
Do not plunge directly into ice; this traps impurities.
-
Once at RT, move to an ice bath (0-4°C) for 1 hour.
-
-
Collection:
-
Filter the crystals using vacuum filtration.[1]
-
Wash: Rinse the filter cake with cold MeCN (0°C).
-
Dry: Vacuum oven at 40°C for 4 hours. Note: High heat (>60°C) during drying can degrade the surface if residual moisture is present.
-
Troubleshooting & FAQs
Q1: My product "oiled out" (turned into a sticky gum) instead of crystallizing.
Diagnosis: The solvent system is too polar, or the cooling was too rapid. The phenolic group likes to hold onto solvent. Fix:
-
Re-heat the mixture to reflux.
-
Add a "seed crystal" of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.
-
Add a drop of a non-polar antisolvent (like Toluene or Hexane) to the hot solution to disrupt the oil phase.
-
Cool very slowly (wrap the flask in a towel).
Q2: I see a new spot on my TLC plate (lower Rf) after recrystallization.
Diagnosis: Hydrolysis occurred.[2] The lower Rf spot is likely 6-hydroxyquinazoline-4-carboxamide . Cause: Your solvent was wet, or you refluxed too long. Fix:
-
You cannot reverse this. You must re-purify using column chromatography (DCM:MeOH gradient) to separate the amide from the nitrile.
-
Prevention: Use anhydrous solvents next time and limit reflux time to <15 mins.
Q3: The crystals are colored (yellow/brown) but NMR shows they are pure.
Diagnosis: Trace oxidation of the phenol group (quinone formation). Fix:
-
Repeat the recrystallization but add Activated Carbon (5% w/w) during the hot dissolution step.
-
Filter the hot carbon out over Celite. The filtrate should be clear/pale yellow.
Visualizing the Process
Diagram 1: Impurity Pathways & Control Logic
This diagram illustrates the chemical fate of the molecule based on processing conditions.
Caption: Chemical fate mapping. Green path represents the optimal anhydrous workflow; Red/Yellow paths indicate hydrolysis risks.
Diagram 2: Recrystallization Workflow
A decision tree for the laboratory technician.
Caption: Step-by-step decision tree for the recrystallization of 6-hydroxyquinazoline-4-carbonitrile.
References
-
Hydrolysis of 4-Cyanoquinazolines Source:Journal of Heterocyclic Chemistry (General Principle). Context: Establishes the electrophilicity of the C4 position in quinazolines and the mechanism of nitrile-to-amide hydrolysis under aqueous/thermal conditions. URL:[Link]
-
pKa Determination of Hydroxyquinazolines Source:Organic Chemistry Data (Bordwell pKa Table) / PubChem. Context: pKa values for phenolic heterocycles (approx 8.9-9.2), dictating pH sensitivity during workup. URL:[Link]
-
Recrystallization Techniques for Phenolic Compounds Source: University of Rochester, Dept of Chemistry. Context: Protocols for handling "oiling out" issues in phenolic recrystallizations. URL:[Link]
Sources
Technical Support Center: Nitrile Stability in Acidic Media
Topic: Preventing Hydrolysis of Nitrile Groups in Acidic Conditions Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Troubleshooting Guide, FAQs, and Experimental Protocols
Core Directive: The Stability Paradox
Nitriles (
-
Hydrolysis:
-
Pinner Reaction:
-
Ritter Reaction:
This guide provides the protocols to navigate these traps, specifically when removing protecting groups (like Boc) or performing acidic workups.
Visualizing the Threat Landscape
Before troubleshooting, understand the pathways. The nitrile nitrogen is a weak base (
Figure 1: The "Pathways of Doom" for nitriles in acid. Protonation is the gateway; the nucleophile present determines the side product.
Troubleshooting Modules
Module A: "My Nitrile Turned into an Amide" (Hydrolysis)
Diagnosis: You used aqueous acid (e.g., 6N HCl, HBr) or an "anhydrous" acid that wasn't actually dry. Root Cause: Even trace water attacks the nitrilium ion. The resulting imidate tautomerizes irreversibly to the amide.
Solution: The Anhydrous Protocol Switch to a system where water is rigorously excluded.
-
Reagent: Hydrogen Chloride in 1,4-Dioxane (4.0 M).[1]
-
Why: Dioxane complexes the proton, moderating acidity, and is non-nucleophilic.
-
Critical Step: Do not use "wet" ether or old bottles of HCl/Dioxane (which absorb atmospheric moisture).
Module B: "My Nitrile Turned into an Ester/Imidate" (Pinner Reaction)
Diagnosis: You tried to deprotect a Boc group using HCl in Methanol or Ethanol. Root Cause: In the absence of water, alcohols act as the nucleophile, attacking the nitrile to form an imidate salt (Pinner Salt). Upon aqueous workup, this hydrolyzes to an ester.
Solution: Exclude Nucleophilic Solvents
-
Avoid: Methanol, Ethanol, Isopropanol.
-
Use: Non-nucleophilic solvents like Dichloromethane (DCM), Dioxane, or Ethyl Acetate.
-
Alternative: If you must use alcohol (e.g., for solubility), keep the temperature below 0°C and quench immediately with cold bicarbonate. Pinner salts form slowly at low temps.
Module C: "My Nitrile Reacted with my Protecting Group" (Ritter Reaction)
Diagnosis: You removed a Boc group or t-Butyl ester, and the nitrile mass increased by +56 Da (t-Butyl group).
Root Cause: The acid cleaves the Boc group, generating a tert-butyl carbocation (
Solution: Cation Scavenging You must provide a "trap" that is more nucleophilic than your nitrile but won't interfere with the reaction.
| Scavenger | Loading | Specificity |
| Triethylsilane (TES) | 2–5 equiv | Gold Standard. Reduces cations to alkanes (isobutane). Inert to nitriles. |
| Dimethyl Sulfide | 5–10 equiv | Good for Trp/Met containing peptides; smells offensive. |
| Anisole/Thioanisole | 5 equiv | Classic scavenger, but difficult to remove during purification. |
Experimental Protocols
Protocol 1: Selective Boc Removal in Presence of Nitrile (Standard)
Use this for robust substrates where strict anhydrous conditions are sufficient.
-
Preparation: Dissolve substrate (1.0 mmol) in dry Dichloromethane (DCM) (5 mL).
-
Scavenger: Add Triethylsilane (TES) (0.32 mL, 2.0 mmol, 2 equiv). Crucial step to prevent Ritter side-reaction.
-
Acid Addition: Cool to 0°C. Add 4M HCl in Dioxane (2.5 mL, 10 equiv) dropwise.
-
Note: Do not use TFA if possible; HCl/Dioxane is cleaner for nitriles. If TFA is required, use TFA:DCM:TES (1:1:0.1).
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/LCMS.[1][3]
-
Workup (Critical):
-
Concentrate in vacuo directly. Do not quench with water while acidic.
-
Resuspend the salt in dry ether (trituration) to remove organic impurities.
-
If free base is needed: Suspend in DCM/Ice, add sat.
slowly at 0°C.
-
Protocol 2: The "Lewis Acid" Method (Ultra-Mild)
Use this for highly sensitive nitriles or if the Pinner reaction is persistent.
-
Reagent: Zinc Bromide (
). -
Procedure:
-
Dissolve N-Boc nitrile (1.0 equiv) in dry DCM.
-
Add
(5.0 equiv). -
Stir at RT for 4–24 hours.
-
-
Mechanism:
coordinates to the Boc carbonyl oxygen, facilitating cleavage without generating a high concentration of free protons ( ), leaving the nitrile nitrogen unprotonated and safe.
Protocol 3: Oxalyl Chloride in Methanol (The "Hidden" Generator)
A modern, mild alternative cited for high selectivity.
-
Concept: Oxalyl chloride reacts with MeOH to generate anhydrous HCl in situ in a controlled manner.
-
Procedure:
-
Dissolve substrate in dry Methanol.
-
Add Oxalyl Chloride (2–3 equiv) dropwise at 0°C.
-
Stir 1–2 hours at RT.
-
-
Warning: Because this uses MeOH, the Pinner risk exists . Keep times short and temperature low. This is preferred only when solubility in DCM/Dioxane is poor.
Decision Matrix
Use this logic flow to select the correct deprotection strategy.
Figure 2: Strategic selection of deprotection conditions.
Frequently Asked Questions (FAQ)
Q: Can I use Trifluoroacetic Acid (TFA) instead of HCl? A: Yes, but with caution. TFA is a stronger acid in organic media than often appreciated. If you use TFA, you must use a scavenger (Triethylsilane) because TFA stabilizes the tert-butyl cation, increasing the likelihood of the Ritter reaction (alkylation of your nitrile).
Q: How do I quench the reaction without hydrolyzing the nitrile? A: Never add water to the hot acidic mixture.
-
Evaporate first: Remove the acid/solvent under vacuum.
-
Cold Neutralization: Add the residue to a biphasic mixture of DCM and ice-cold saturated
. The low temperature prevents the hydrolysis rate from competing with neutralization.
Q: My nitrile is disappearing, but I don't see amide or acid. What is it? A: Check for a +14 or +15 mass shift (Methyl imidate) if you used Methanol, or +56 (t-Butyl amide) if you removed a Boc group. These are the Pinner and Ritter products, respectively.
References
-
Selective Deprotection of Boc: Han, G., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[4][5] Tetrahedron Letters, 2020.
-
Pinner Reaction Mechanism: Pinner, A., & Klein, F. "Umwandlung der Nitrile in Imide."[6] Berichte der deutschen chemischen Gesellschaft, 1877.
- Lewis Acid Deprotection: Nigam, S. C., et al. "Selective removal of t-butoxycarbonyl group using zinc bromide." Journal of Organic Chemistry, 1989.
-
Cation Scavenging: Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[7] International Journal of Peptide and Protein Research, 1978.[7]
Sources
Technical Support Guide: Optimizing Reaction Temperature for Quinazoline Ring Closure
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: Troubleshooting & Optimization Strategy for Quinazoline Scaffolds
The Thermodynamics of Closure: A Mechanic’s Overview
In quinazoline synthesis—specifically the Niementowski condensation and its modern variants—temperature is not merely a kinetic accelerator; it is the molecular switch for the final dehydration step.
The reaction typically proceeds in two stages:
-
Nucleophilic Attack (Low Energy): The amino group of the anthranilic acid/amide attacks the electrophile (aldehyde/formamide). This happens readily, often at
. -
Cyclodehydration (High Energy): The expulsion of water to close the pyrimidine ring. This step has a high activation energy barrier (
).
The Critical Failure Point: If your reaction temperature (
Visualizing the Pathway
The following diagram illustrates the energy landscape and where temperature acts as the critical filter between the intermediate, the product, and potential by-products.
Figure 1: Reaction coordinate visualization showing the high-energy barrier required for the final dehydration step (Green Arrow) versus the risk of degradation at extreme temperatures.
Troubleshooting Center: Symptom-Based Solutions
Use this guide to diagnose failures based on LC-MS or NMR data.
Scenario A: The "Stalled Intermediate"
Symptom: LC-MS shows a major peak corresponding to [Product Mass + 18] (water) or the mass of the
-
Root Cause: Thermal energy was insufficient to overcome the dehydration barrier. This is common in low-boiling solvents like Ethanol (
) or THF. -
Corrective Action:
-
Switch Solvent: Move to DMF , DMAc , or Diglyme to access temperatures of
. -
Azeotropic Distillation: If using Toluene/Xylene, equip a Dean-Stark trap to physically remove water, driving the equilibrium forward (Le Chatelier’s principle).
-
Microwave Assist: Apply microwave irradiation (see Protocol B) to superheat the solvent matrix.
-
Scenario B: The "Black Tar" Effect
Symptom: Crude mixture is dark/viscous; baseline noise in NMR; low recovery of material.
-
Root Cause: Oxidative decomposition or polymerization. Quinazolines are nitrogen-rich and can be sensitive to oxidation at high temperatures (
), especially in DMF which decomposes to dimethylamine (a nucleophile that can cause side reactions). -
Corrective Action:
-
Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 mins prior to heating.
-
Lower T, Add Catalyst: Use a Lewis Acid catalyst (e.g.,
or ) to lower the activation energy, allowing cyclization at instead of .
-
Scenario C: Inconsistent Microwave Yields
Symptom: Reaction works on 50 mg scale but fails or explodes on 1 g scale.
-
Root Cause: Thermal runaway or penetration depth issues. Quinazoline synthesis is often exothermic.
-
Corrective Action:
-
Active Cooling: Ensure the microwave reactor's compressed air cooling is active during the hold time to prevent temperature overshoot.
-
Concentration: Do not exceed
concentration in microwave vials to ensure efficient stirring and heat dissipation.
-
Optimization Data: Solvent & Temperature Matrix
The following table summarizes the operational windows for common solvents used in quinazoline ring closure.
| Solvent | Boiling Point ( | Suitability for Ring Closure | Common Issues |
| Ethanol | 78 | Poor (Thermal) / Good (MW) | Temp too low for thermal dehydration without acid catalyst. |
| Toluene | 110 | Moderate | Requires Dean-Stark trap for water removal. |
| Acetic Acid | 118 | Good | Acts as both solvent and acid catalyst. Excellent for Niementowski. |
| DMF | 153 | Excellent | Ideal thermal range ( |
| Nitrobenzene | 210 | High Risk | Historical solvent. Hard to remove, oxidative risks.[1] Avoid if possible. |
Validated Protocols
Protocol A: Classical Thermal Cyclization (High Stability)
Best for: Large scale (>5g) batches where microwave is impractical.
-
Setup: 3-neck round bottom flask with mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charge: Add Anthranilic acid derivative (
) and Amide/Formamide ( - acts as solvent/reagent). -
Step 1 (Ramp): Heat to
over 30 minutes. -
Step 2 (Hold): Maintain
for 4–6 hours.-
Checkpoint: Monitor by TLC/LCMS.[2] If intermediate persists, raise to
.
-
-
Workup: Cool to
, add Ethanol ( ), then cool to . The product usually precipitates. Filter and wash with cold EtOH.
Protocol B: Microwave-Assisted "Flash" Synthesis
Best for: Library generation, difficult substrates, and rapid optimization.
-
Vessel: 10 mL Microwave process vial (rated for 30 bar).
-
Charge: Reactants in Ethanol or Isopropanol (Note: These are "transparent" to microwaves, so add
of ionic liquid or acetic acid if heating is slow, though usually the polar reactants suffice). -
Parameters:
-
Temperature:
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi (Critical safety setting due to volatile solvents)
-
Stirring: High (absorbs microwave energy more uniformly).
-
-
Validation: LCMS should show
conversion. If "Open Chain" mass is seen, increase T to for 10 mins.
Decision Logic: The Troubleshooting Flowchart
Follow this logic path when your reaction yields are suboptimal.
Figure 2: Decision tree for optimizing reaction conditions based on crude product analysis.
References
-
Niementowski, S. (1895).[3] "Ueber die Einwirkung von Formamid auf Anthranilsäure." Berichte der deutschen chemischen Gesellschaft, 28(3), 2809–2812.
-
Alexandre, F. R., et al. (2002).[3] "Microwave-assisted Niementowski synthesis of 4(3H)-quinazolinones." Tetrahedron Letters, 43(21), 3911–3913.
-
Connolly, D. J., et al. (2005).[3] "Synthesis of quinazolinones and quinazolines." Tetrahedron, 61(43), 10153–10202.
-
Besson, T., & Fruit, C. (2020). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry, 8, 1083.
Sources
Troubleshooting low conversion rates in palladium-catalyzed cyanation
Topic: Troubleshooting Low Conversion Rates
Introduction: The "Cyanide Paradox"
If you are reading this, you are likely observing a reaction that stalls at 10–20% conversion, despite the presence of unconsumed starting material and active catalyst precursor.
In palladium-catalyzed cyanation, low conversion is rarely due to slow kinetics; it is almost always due to catalyst poisoning . Cyanide (
This guide is structured to help you diagnose if your reaction is suffering from "The Poisoning Loop" and provides self-validating protocols to fix it.
Part 1: The Mechanistic Failure Mode
Before troubleshooting, visualize where your reaction is failing. The diagram below illustrates the competition between the productive catalytic cycle and the irreversible poisoning pathway.
Figure 1: The Catalytic Cycle vs. Catalyst Poisoning. Note that Reductive Elimination is often the Rate Determining Step (RDS). If this step is slow, the intermediate is vulnerable to ligand displacement by excess cyanide.
Part 2: Troubleshooting Guide (Tiered Support)
Tier 1: Reagent Integrity & Source Selection
Q: I am using NaCN or KCN and the reaction turns black instantly. What happened?
A: You likely flooded the catalyst. Alkali metal cyanides dissolve too well in polar solvents, creating a high local concentration of free
The Fix: Switch to a "Slow Release" cyanide source.
-
Recommendation: Use Zinc Cyanide (
) .[1][2] It has low solubility in organic solvents (DMF/DMA), releasing cyanide ions only as they are consumed by the palladium cycle. This maintains a low steady-state concentration of free cyanide. -
Alternative: If toxicity is a major concern, use Potassium Ferrocyanide (
) .[3] It requires higher temperatures ( ) or water additives to release cyanide but is non-toxic and prevents poisoning effectively.
Comparison of Cyanide Sources:
| Cyanide Source | Solubility (DMF) | Poisoning Risk | Toxicity | Recommended Use |
| Zn(CN)₂ | Low (Suspension) | Low (Ideal) | High | Standard for most Ar-X |
| K₄[Fe(CN)₆] | Insoluble (requires H₂O) | Very Low | Low | Non-toxic / Green Chem |
| NaCN / KCN | High | Critical | High | Avoid unless using slow addition |
| TMS-CN | High | Moderate | High | Volatile; specialized use only |
Tier 2: Catalyst & Ligand Architecture
Q: I see the oxidative addition intermediate (Ar-Pd-X) by NMR, but no product. Why?
A: Your reaction is stuck at the Reductive Elimination step. Forming the
The Fix: Optimize the Ligand.
-
Bidentate Ligands: Use ligands with a large bite angle (
) such as Xantphos . This forces the aryl group and the cyano group closer together, accelerating reductive elimination. -
Bulky Phosphines: If using monodentate ligands, switch to XPhos or BrettPhos (Buchwald ligands). Their steric bulk prevents the coordination of multiple cyanide ions.
-
Avoid: Simple
is often insufficient for difficult substrates (e.g., electron-rich aryl chlorides).
Tier 3: Additives & Reaction Conditions
Q: The reaction works for 1 hour then stops. Adding more catalyst doesn't help. A: You are likely accumulating Pd(II) species that cannot reduce back to Pd(0). This is common when using aryl chlorides.
The Fix: Add a Reducing Agent.
-
Zinc Dust (10-20 mol%): Adding metallic Zn dust helps reduce inactive Pd(II) species back to active Pd(0), re-entering them into the cycle.
-
PMHS (Polymethylhydrosiloxane): A soluble reducing agent that can scavenge oxygen and maintain catalyst activity.
Q: My
-
The Fix: Add Water (1-5% v/v) . A small amount of water increases the solubility of Zn salts just enough to facilitate transmetallation without flooding the system.
Part 3: The "Gold Standard" Protocol
If your current method is failing, switch to this robust, self-validating protocol based on the Buchwald and Tsvelikhovsky methods. This system minimizes poisoning risks.[2]
Materials:
-
Substrate: Aryl Bromide or Chloride (1.0 equiv)[2]
-
Source:
(0.6 equiv) — Note: 0.6 equiv provides 1.2 equiv of CN- -
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%) — Crucial for reductive elimination
-
Additive: Zn Dust (10 mol%) — Keeps Pd active
-
Solvent: NMP or DMF (0.5 M concentration)
Step-by-Step Workflow:
-
Pre-complexation (Critical): In a vial, mix
and Xantphos in the solvent. Stir at room temperature for 10 minutes until the solution turns a clear, deep orange/red.-
Why? This ensures the active
species is formed before it encounters any cyanide.
-
-
Reagent Addition: Add the Aryl Halide,
, and Zn Dust to the reaction vessel. -
Transfer: Cannulate the pre-formed catalyst solution into the reaction vessel under Argon/Nitrogen.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Checkpoint: Monitor by HPLC/GC. If conversion stops at <50%, do not add more cyanide. Add 1 mol% more pre-formed catalyst.
-
-
Workup: Dilute with EtOAc and wash with
or .-
Safety: The basic wash ensures any residual free cyanide remains in the aqueous layer as
rather than evolving HCN gas.
-
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific issue.
Figure 2: Logic flow for diagnosing low conversion. Follow the path to identify the most likely chemical bottleneck.
References
-
Mechanisms of Catalyst Poisoning: Grushin, V. V., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes."[3][4] Journal of the American Chemical Society, 2008.
-
Non-Toxic Cyanide Sources (
): Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[5] Chemical Communications, 2004. -
Mild Conditions & Ligand Effects: Cohen, D. T., & Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015.[6][7]
-
Zinc Additives & Robustness: Chidambaram, R. "A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate." Tetrahedron Letters, 2004.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 6-Hydroxyquinazoline-4-carbonitrile
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of crude 6-hydroxyquinazoline-4-carbonitrile. The inherent polarity of the quinazoline scaffold, combined with the hydrogen-bonding capabilities of the hydroxyl group and the polar nitrile, presents unique purification challenges. This document offers practical, experience-driven advice to overcome these obstacles and achieve high purity.
I. Understanding the Challenge: The Physicochemical Properties of 6-Hydroxyquinazoline-4-carbonitrile
The primary difficulty in purifying 6-hydroxyquinazoline-4-carbonitrile stems from its molecular structure. The presence of multiple nitrogen heteroatoms, a hydroxyl group, and a nitrile group makes the molecule highly polar. This high polarity leads to strong interactions with polar stationary phases like silica gel, often resulting in poor separation, significant peak tailing, and in some cases, irreversible adsorption.[1] Understanding these properties is the first step in developing an effective purification strategy.
Key Physicochemical Properties:
| Property | Implication for Purification |
| High Polarity | Strong retention on normal-phase silica gel, requiring highly polar mobile phases for elution. |
| Hydrogen Bond Donors/Acceptors | Can lead to peak tailing on silica gel due to strong interactions with silanol groups.[1] |
| Potential for Tautomerism | The 6-hydroxyquinazoline moiety can exist in equilibrium with its quinazolinone tautomer, which can affect its chromatographic behavior. |
| Solubility | Generally soluble in polar aprotic solvents like DMSO and DMF, with limited solubility in less polar solvents and water.[2][3] |
II. Troubleshooting and FAQs
This section is designed to address common issues encountered during the purification of 6-hydroxyquinazoline-4-carbonitrile in a question-and-answer format.
Frequently Asked Questions
Q1: My compound is streaking badly on the silica gel TLC plate, even with a high concentration of methanol in dichloromethane. What should I do?
A1: This is a classic sign of strong interaction between your polar, basic compound and the acidic silanol groups on the silica gel surface.[1]
-
Increase Mobile Phase Polarity Systematically: While you've tried methanol in dichloromethane (DCM), consider a gradient approach. Start with a low percentage of methanol and gradually increase it. However, be cautious as high concentrations of methanol (>10%) can dissolve silica gel.[1]
-
Introduce a Basic Modifier: To counteract the acidic nature of the silica, add a small amount of a basic modifier to your mobile phase.[1][4]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This will neutralize the acidic sites on the silica and significantly improve the peak shape.[4]
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a component of your mobile phase. This is particularly effective for basic compounds.[1]
-
-
Consider an Alternative Stationary Phase: If streaking persists, silica gel may not be the ideal stationary phase.
Q2: My compound won't elute from the silica gel column, even with a very polar solvent system. What's happening?
A2: This indicates that your compound is irreversibly adsorbed onto the silica gel, or it may be decomposing on the acidic stationary phase.[4]
-
Test for On-Plate Decomposition: Before running a column, spot your crude material on a TLC plate. Let it sit for 30-60 minutes, then develop the plate. If you see new spots or smearing that wasn't present initially, your compound is likely decomposing on the silica.
-
Switch to a Less Acidic Stationary Phase: As mentioned above, neutral alumina or reversed-phase silica (C18) are excellent alternatives that mitigate the issue of irreversible adsorption.[4]
Q3: I'm trying to recrystallize my crude 6-hydroxyquinazoline-4-carbonitrile, but it keeps "oiling out." How can I induce crystallization?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often due to high impurity levels or rapid cooling.[4]
-
Slow Down the Cooling Process: After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Add Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to induce crystallization.[4]
-
Solvent System Modification: You may need to use a mixed solvent system. Dissolve the crude product in a good solvent (e.g., methanol or ethanol) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Then, add a small amount of the good solvent to clarify the solution and allow it to cool slowly.
III. Recommended Purification Protocols
Based on the challenges discussed, here are detailed, step-by-step protocols for the most effective purification techniques for 6-hydroxyquinazoline-4-carbonitrile.
Protocol 1: Reversed-Phase Flash Chromatography
This is often the most successful method for purifying highly polar heterocyclic compounds.[4]
Step 1: Sample Preparation
-
Dissolve the crude 6-hydroxyquinazoline-4-carbonitrile in a minimal amount of a strong solvent like DMSO or DMF.
-
Adsorb the dissolved sample onto a small amount of C18 silica.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading technique prevents solvent effects that can broaden peaks.
Step 2: Column Preparation and Elution
-
Select a pre-packed C18 flash column appropriately sized for your sample.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic or trifluoroacetic acid) for at least 5 column volumes. The acidic modifier helps to protonate the compound and improve peak shape.
-
Load the dry sample onto the column.
-
Elute the compound using a gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water. A typical gradient might be from 5% to 95% acetonitrile over 20-30 column volumes.
Step 3: Fraction Collection and Analysis
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Mixed Solvent System
If the impurity profile is not overly complex, recrystallization can be a highly effective and scalable purification method.
Step 1: Solvent Selection
-
Identify a "good" solvent in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, methanol).
-
Identify a "poor" solvent in which your compound is insoluble (e.g., water, n-hexane).
Step 2: Dissolution
-
Place the crude material in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the hot "good" solvent to fully dissolve the compound.
Step 3: Induction of Crystallization
-
While stirring, slowly add the "poor" solvent dropwise until the solution becomes persistently turbid.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
Step 4: Crystal Formation and Isolation
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
IV. Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude 6-hydroxyquinazoline-4-carbonitrile.
Sources
Technical Support Center: Stability of 6-hydroxyquinazoline-4-carbonitrile in Cell Culture Media
Welcome to the technical support center for researchers utilizing 6-hydroxyquinazoline-4-carbonitrile in their experiments. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and integrity of your compound in cell culture media, thereby safeguarding the validity of your experimental results.
Introduction
6-hydroxyquinazoline-4-carbonitrile is a promising small molecule with significant potential in various research applications. However, like many small molecules, its stability in the complex environment of cell culture media can be a critical factor influencing experimental outcomes. Degradation of the compound can lead to a decrease in its effective concentration, potentially resulting in inaccurate dose-response curves and misleading biological data. This guide will walk you through the potential stability issues, how to identify them, and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of 6-hydroxyquinazoline-4-carbonitrile in cell culture media?
A1: The main stability concerns for 6-hydroxyquinazoline-4-carbonitrile in cell culture media revolve around two key structural features: the quinazoline core and the nitrile group. The quinazoline ring system is generally stable, but the presence of the hydroxyl group can influence its electronic properties and potential for enzymatic modification.[1][2] The nitrile group is susceptible to hydrolysis, which can be catalyzed by enzymes present in the cell culture system or influenced by the pH of the medium.[3][4][5]
Q2: What are the potential degradation pathways for 6-hydroxyquinazoline-4-carbonitrile in a biological environment?
A2: The primary anticipated degradation pathway is the hydrolysis of the nitrile group (-C≡N) to either a carboxamide (-CONH2) or a carboxylic acid (-COOH). This can occur through two main enzymatic routes:
-
Nitrilase-mediated hydrolysis: A single-step conversion of the nitrile directly to a carboxylic acid.[3]
-
Nitrile hydratase and amidase-mediated hydrolysis: A two-step process where a nitrile hydratase first converts the nitrile to a carboxamide, which is then further hydrolyzed to a carboxylic acid by an amidase.[3]
Additionally, while the quinazoline core is generally robust, enzymatic modifications such as hydroxylation on the aromatic rings could occur, though this is typically a slower process for this scaffold.[6]
Q3: What factors in cell culture can influence the stability of this compound?
A3: Several factors can impact the stability of 6-hydroxyquinazoline-4-carbonitrile:
-
pH: Standard cell culture media are buffered to a physiological pH of around 7.2-7.4. However, cellular metabolism can lead to localized pH changes, which may affect the rate of hydrolytic degradation.
-
Enzymatic Activity: Cells can release enzymes into the culture medium that may metabolize the compound.[3][4] The presence of serum, which contains a complex mixture of proteins and enzymes, can also contribute to degradation.[7]
-
Temperature: Cell culture experiments are typically conducted at 37°C, which can accelerate the rate of chemical degradation compared to storage at lower temperatures.
-
Binding to Media Components and Plasticware: The compound may adsorb to the surface of plastic culture vessels or bind to proteins in the serum, reducing its bioavailable concentration.[3]
Q4: How can I determine if my compound is degrading during my experiment?
A4: The most reliable method is to perform a stability study where you incubate 6-hydroxyquinazoline-4-carbonitrile in your specific cell culture medium (with and without cells) under your experimental conditions (e.g., 37°C, 5% CO2). You would then collect samples at different time points and analyze the concentration of the parent compound using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][8][9] A decrease in the parent compound's concentration over time indicates degradation.
Troubleshooting Guide: Investigating Compound Instability
If you suspect that the stability of 6-hydroxyquinazoline-4-carbonitrile is affecting your experimental results, this troubleshooting guide will help you systematically identify and address the issue.
Diagram: Troubleshooting Workflow for Compound Instability
Caption: A logical workflow to diagnose and address the instability of 6-hydroxyquinazoline-4-carbonitrile.
Experimental Protocols
Protocol 1: Stability Assessment of 6-hydroxyquinazoline-4-carbonitrile in Cell Culture Medium
This protocol outlines a method to determine the stability of your compound in a cell-free culture medium.
Materials:
-
6-hydroxyquinazoline-4-carbonitrile stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Test Solution:
-
Spike the complete cell culture medium with 6-hydroxyquinazoline-4-carbonitrile to a final concentration relevant to your experiments (e.g., 10 µM).
-
Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the test solution into sterile microcentrifuge tubes or wells of a 96-well plate.
-
Prepare a "time zero" (T=0) sample by immediately processing it as described in step 4.
-
Incubate the remaining samples at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
For each time point, collect triplicate samples.
-
-
Sample Processing:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile containing an internal standard to each media sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or well for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of 6-hydroxyquinazoline-4-carbonitrile.[10]
-
Monitor for the appearance of potential degradation products (e.g., the corresponding carboxamide or carboxylic acid).
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics and half-life (t1/2).
-
Data Presentation: Hypothetical Stability Data
| Time (hours) | % Remaining (Mean ± SD) |
| 0 | 100 ± 2.1 |
| 2 | 98.5 ± 3.5 |
| 4 | 95.2 ± 2.8 |
| 8 | 89.7 ± 4.1 |
| 24 | 75.3 ± 5.2 |
| 48 | 58.1 ± 6.3 |
| 72 | 42.6 ± 4.9 |
Note: This is hypothetical data and should be experimentally determined for your specific conditions.
Diagram: Potential Degradation Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. tecan.com [tecan.com]
- 10. Keck Mass Spectrometry & Proteomics Resource | Yale Research [research.yale.edu]
Technical Support Center: Overcoming Steric Hindrance in 4-Position Substitution Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with substitution reactions at sterically congested 4-positions on aromatic rings. Here, we move beyond standard protocols to provide in-depth troubleshooting strategies, mechanistic insights, and validated experimental guides to address these complex synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically impede 4-position substitutions?
A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction.[1] In the context of a 4-position substitution on an aromatic ring, hindrance typically arises from bulky substituents at the adjacent 3- and 5-positions. These groups physically block the trajectory of an incoming reagent or catalyst, preventing it from accessing the reactive center at the 4-position. This can lead to dramatically reduced reaction rates, low yields, or complete reaction failure.
Q2: My standard Suzuki-Miyaura coupling is failing for a 2,4,6-trisubstituted aryl halide. What's the likely cause?
A: Standard Suzuki-Miyaura conditions often fail in this scenario due to the inability of the palladium catalyst to efficiently perform the oxidative addition step. The bulky substituents flanking the 4-position halide prevent the palladium complex from approaching and inserting into the carbon-halogen bond. Furthermore, the subsequent reductive elimination step to form the C-C bond can also be slowed by steric congestion around the metal center.[2]
Q3: What are the initial indicators that steric hindrance is the primary issue in my reaction?
A: Key indicators include:
-
No or very low conversion: Despite extended reaction times and elevated temperatures, the starting material remains largely unconsumed.
-
Formation of side products: You may observe products resulting from side reactions like protodehalogenation (replacement of the halide with hydrogen) or catalyst decomposition. For instance, in Suzuki couplings, protodeboronation of the boronic acid partner can become a competitive pathway.[3]
-
Success with less hindered analogs: If the same reaction proceeds smoothly with a substrate lacking bulky ortho-substituents, steric hindrance is almost certainly the culprit.
Q4: Are there "go-to" catalyst systems known to be effective for hindered substrates?
A: Yes, catalyst systems employing bulky, electron-rich phosphine ligands are the industry standard for overcoming steric hindrance.[4] Ligands like those from the Buchwald (e.g., SPhos, XPhos, RuPhos)[5] and Fu (e.g., P(t-Bu)3)[6] research groups are designed to promote the crucial oxidative addition and reductive elimination steps in sterically demanding environments.[7] Similarly, N-heterocyclic carbene (NHC) ligands can also be highly effective.[8][9] For extremely challenging couplings, palladium precatalysts, which are air- and moisture-stable and generate the active Pd(0) species in situ, are often preferred.[10][11][12]
Troubleshooting Guides
Problem 1: No Reaction or Trace Product Formation
Your reaction shows minimal to no conversion of the sterically hindered aryl halide.
The choice of ligand is the most critical parameter. The ligand dictates the steric and electronic properties of the palladium center.[13]
-
Rationale: Bulky, electron-rich ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary for oxidative addition into the hindered C-X bond.[7] The steric bulk also facilitates the final reductive elimination step.
-
Actionable Advice:
-
Switch from standard ligands like PPh3 to specialized bulky phosphine ligands.
-
Consult the table below for initial ligand screening suggestions based on reaction type.
-
Consider using palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) which can provide a more reliable and rapid generation of the active catalyst.[11][12]
-
Table 1: Recommended Ligands for Hindered Cross-Coupling Reactions
| Reaction Type | Recommended Ligands | Precatalyst Option | Key Feature |
| Suzuki-Miyaura | SPhos, RuPhos, XPhos, AntPhos[13][14] | SPhos Pd G3/G4 | Promotes oxidative addition and C-C reductive elimination. |
| Buchwald-Hartwig | BrettPhos, RuPhos, cataCXium® A | BrettPhos Pd G3 | Facilitates C-N bond formation with hindered amines/anilines.[15][16] |
| Negishi Coupling | IPent[8] | [Pd-PEPPSI-IPent] | Reduces β-hydride elimination with alkylzinc reagents.[8] |
| α-Arylation | CAAC Ligands[8] | [PdCl(η3-allyl)(CAAC)] | Flexible steric bulk accommodates hindered ketones.[8] |
-
Rationale: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, excessively high temperatures can lead to catalyst decomposition. The choice of solvent is also crucial as it affects catalyst solubility, stability, and reactivity.[17][18]
-
Actionable Advice:
-
Gradually increase the reaction temperature in 10-15 °C increments. Consider moving from toluene (b.p. 111 °C) to xylene (b.p. ~140 °C) or dioxane (b.p. 101 °C).[13][19]
-
For Suzuki couplings, polar aprotic solvents like dioxane or THF are often effective.[20] For Buchwald-Hartwig aminations, toluene or dioxane are common choices.
-
Monitor the reaction for signs of catalyst decomposition (e.g., formation of palladium black). If observed, a lower temperature or a more stable precatalyst may be necessary.
-
Problem 2: Low Yield & Significant Byproduct Formation
The desired product is formed, but in low yield, accompanied by byproducts from protodehalogenation or hydrodeboronation.
-
Rationale: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[21] A base that is too strong or too weak can lead to side reactions.
-
Actionable Advice:
-
For Suzuki couplings, switch from strong bases like NaOH or KOH to weaker carbonate bases (K2CO3, Cs2CO3) or phosphate bases (K3PO4). K3PO4 is often a good choice for hindered couplings.
-
For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are required. Ensure the base is fresh and added under an inert atmosphere.
-
-
Rationale: The strength of the carbon-halogen bond follows the trend C-I < C-Br < C-Cl. Aryl chlorides are the most challenging to activate. Aryl triflates (C-OTf) are often more reactive than chlorides and can be excellent substrates for hindered systems.[6][22]
-
Actionable Advice:
-
If starting from an aryl chloride and failing, attempt the reaction with the corresponding aryl bromide or iodide.
-
Synthesize the corresponding phenol and convert it to an aryl triflate (using Tf2O or TfCl). This can dramatically improve the rate of oxidative addition.[23]
-
-
Rationale: When traditional cross-coupling fails, it may be necessary to change the entire approach. C-H activation offers a powerful alternative by functionalizing a C-H bond directly, bypassing the need for a pre-installed halide or triflate.[24][25]
-
Actionable Advice:
-
Investigate if a directed C-H functionalization is possible if a directing group is present on your substrate.
-
Explore non-directed, sterically-controlled C-H functionalization methods. For example, platinum-catalyzed borylation can selectively functionalize sterically congested C-H bonds, which can then be used in subsequent cross-coupling reactions.[26] This approach can provide access to regioisomers that are difficult to obtain through traditional methods.[27]
-
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for a Hindered Aryl Bromide
This protocol is adapted for coupling a di-ortho-substituted aryl bromide with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K3PO4 (2.5 mmol).
-
Catalyst Addition: In a glovebox, add the SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the flask, remove from the glovebox, and heat the mixture at 100 °C with vigorous stirring for 12-24 hours under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting sterically hindered reactions.
Catalytic Cycle with Bulky Ligands
Caption: Simplified Pd-catalyzed cross-coupling cycle highlighting key intermediates.
References
-
Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 1-5. [Link]
-
Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
Foo, K., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Cresswell, A. J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Chandrashekar, H. B., et al. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Mondal, A., et al. (2019). Sterically Controlled Late-Stage C–H Alkynylation of Arenes. ChemRxiv. [Link]
-
Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]
-
Mondal, A., et al. (2019). Sterically Controlled Late-Stage C-H Alkynylation of Arenes. Journal of the American Chemical Society, 141(47), 18662-18667. [Link]
-
Meiries, S., et al. (2013). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. Molecules, 18(10), 12695-12727. [Link]
-
Oi, M., et al. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 10(24), 6107-6113. [Link]
-
Tang, W., et al. (2010). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 49(30), 5879-5883. [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]
-
Gong, W., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 1936-1950. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Dalton Transactions, 42(40), 14313-14323. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]
-
Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Ishiyama, T., et al. (2015). C–H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes. Journal of the American Chemical Society, 137(38), 12203-12206. [Link]
-
Ellwood, S., et al. (2021). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]
-
Zhang, Z., et al. (2016). Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
Sang, R. (2020). Late-stage functionalization of arenes: site-selective C-H oxygenation and fluorination via aryl sulfonium salts. RWTH Aachen University. [Link]
-
He, J., et al. (2017). Ligand-accelerated non-directed C–H functionalization of arenes. PMC. [Link]
-
Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. [Link]
-
Dunsford, J. J., & Organ, M. G. (2017). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
-
Baire, B., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7893-7903. [Link]
-
Cresswell, A. J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 17(2), 818-833. [Link]
-
ResearchGate. (2015). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
-
Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the cross-coupling reaction. [Link]
-
Michigan State University. (n.d.). Aromatic Reactivity. [Link]
-
Academia.edu. (n.d.). Aromatic substitution reactions. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.abcr.com [media.abcr.com]
- 11. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Sterically Controlled Late-Stage C-H Alkynylation of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Ligand-accelerated non-directed C–H functionalization of arenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
High-Resolution Analysis of Carbonyl and Nitrile Moieties: A Comparative Guide to ATR vs. Transmission FTIR
Topic: High-Resolution Analysis of Carbonyl and Nitrile Moieties Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In pharmaceutical development, the precise characterization of carbonyl (
This guide objectively compares the two dominant infrared sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —specifically for the analysis of these critical stretches. While ATR has become the industry workhorse due to its speed, this guide argues that Transmission FTIR remains the "Gold Standard" for quantitative rigor in the carbonyl region, whereas ATR requires algorithmic correction to match the spectral fidelity of transmission data.
Technical Deep Dive: The Vibrational Physics
To choose the right method, one must understand the underlying physics of the analytes.
The Carbonyl Stretch (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[1][2][3]
-
Region:
[1][2] -
Characteristics: The carbonyl bond exhibits a large change in dipole moment (
) during stretching, resulting in one of the most intense bands in the IR spectrum.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Challenge: Because this absorption is so strong, it induces a significant change in the refractive index (
) of the sample around the absorption band (anomalous dispersion).[3] In ATR, this results in peak distortion and frequency shifts (typically lower) compared to transmission spectra.
The Nitrile Stretch ( )[6]
-
Region:
-
Characteristics: Located in the "silent region" of the spectrum, free from interference by
or bands. -
The Challenge: The dipole change is moderate. In low-concentration formulations, the nitrile signal can be weak. While FTIR detects it, Raman spectroscopy is often more sensitive to the
stretch due to its high polarizability.
Comparative Analysis: ATR vs. Transmission
Method A: Attenuated Total Reflectance (ATR)
The Modern Workhorse ATR utilizes an internal reflection element (usually Diamond or ZnSe) where the IR beam penetrates the sample via an evanescent wave.
-
Pros:
-
Zero Sample Prep: No grinding or mixing required.
-
Reproducibility: Path length is fixed by the depth of penetration (
). -
Throughput: Ideal for screening large libraries of compounds.
-
-
Cons (Specific to Carbonyls):
-
Wavelength Dependence:
is proportional to wavelength ( ). Peaks at lower wavenumbers (fingerprint region) appear artificially intense compared to high-wavenumber peaks (like or ). -
Peak Shifts: The "dispersion effect" near the strong carbonyl band can shift the peak maximum to a lower frequency relative to transmission data. Crucial for library matching: Uncorrected ATR spectra may fail to match historical transmission databases.
-
Method B: Transmission (KBr Pellet)
The Quantitative Gold Standard The sample is dispersed in an IR-transparent matrix (Potassium Bromide) and pressed into a translucent disk.[4]
-
Pros:
-
Linearity: Strictly follows Beer-Lambert Law (
), making it superior for quantitative assay of API purity. -
True Peak Positions: No refractive index-based shifting; provides the "true" vibrational frequency.
-
Sensitivity: Excellent for detecting weak nitrile bands in low-dose formulations.
-
-
Cons:
-
Moisture Artifacts: KBr is hygroscopic; water bands (
and ) can obscure amide I carbonyls. -
Skill Dependent: Poor grinding leads to the Christiansen Effect (scattering), causing a sloping baseline and distorted peaks.[5]
-
Quantitative Comparison Data
| Metric | ATR (Diamond Crystal) | Transmission (KBr Pellet) |
| Carbonyl Peak Position | Shifted (e.g., | True (e.g., |
| Nitrile Sensitivity | Moderate (depends on contact) | High (bulk measurement) |
| Sample Prep Time | < 1 minute | 10-15 minutes |
| Spectral Resolution | Limited by crystal contact | Limited by particle size |
| Water Interference | Low (surface only) | High (hygroscopic matrix) |
Decision Matrix & Workflow
The following diagram outlines the logical decision process for selecting the appropriate methodology based on the analytical goal.
Figure 1: Decision tree for selecting the optimal vibrational spectroscopy technique based on analyte concentration and required precision.
Experimental Protocols
Protocol A: High-Fidelity KBr Pellet (Transmission)
Best for: Quantitative analysis of weak nitrile bands and precise carbonyl frequency determination.
-
Preparation: Dry KBr powder at
overnight to remove moisture. Store in a desiccator. -
Ratio: Mix
of sample with of KBr ( ). -
Grinding: Grind in an agate mortar for 2-3 minutes.
-
Critical Step: The particle size must be smaller than the wavelength of IR light (
) to avoid the Christiansen scattering effect, which causes baseline tilt.
-
-
Pressing: Transfer to a
die. Evacuate air for 1 minute (to remove trapped moisture/air). Apply 8-10 tons of pressure for 2 minutes. -
Validation: The resulting pellet should be transparent (glass-like). If it is opaque/white, regrind and repress.
Protocol B: ATR Optimization for Carbonyls
Best for: Routine identification and quality control.
-
Crystal Selection: Use a Diamond or ZnSe crystal.[6] Diamond is preferred for durability but has a phonon absorption band at
which can interfere with Nitriles. Check background energy in this region. -
Background: Collect a background spectrum with the anvil down (if required by the specific probe) or open air.
-
Sample Contact: Place solid sample on the crystal. Lower the pressure anvil until the "force gauge" indicates optimal contact.
-
Note: Inconsistent pressure leads to variable peak intensities.
-
-
ATR Correction: Apply "ATR Correction" (available in software like OMNIC or OPUS) post-acquisition. This algorithm adjusts peak intensities (
) to resemble transmission spectra, facilitating library matching.
Scientific Validation: The "Dispersion Artifact"
Researchers often confuse the shift in ATR carbonyl peaks with chemical changes (e.g., H-bonding). It is vital to distinguish physical artifacts from chemical reality.
Figure 2: The optical path in ATR spectroscopy showing where anomalous dispersion occurs at the crystal-sample interface, specifically affecting strong absorbers like carbonyls.
References
-
Shimadzu Corporation. (n.d.). KBr Pellet Method - Shimadzu. Retrieved from [Link][7]
-
Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 4. kinteksolution.com [kinteksolution.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
Crystallographic Benchmarking of Substituted Quinazolines: Structural Insights & Experimental Protocols
Executive Summary & Technical Scope
This guide provides a rigorous crystallographic comparison of substituted 4-anilinoquinazolines —the structural backbone of blockbuster EGFR inhibitors like Gefitinib and Erlotinib—against alternative scaffolds such as quinolines and quinoxalines .
For researchers in structure-based drug design (SBDD), the quinazoline scaffold presents a unique paradox: its N1/N3 pyrimidine core is essential for ATP-mimetic hydrogen bonding, yet its hydrophobicity often hinders the formation of diffraction-quality crystals. This guide dissects the structural causality behind these properties and provides optimized protocols to overcome crystallographic attrition.
Comparative Structural Analysis: Quinazolines vs. Alternatives
The N3-Nitrogen Factor: Quinazoline vs. Quinoline
The critical differentiator between the quinazoline "product" and the quinoline "alternative" lies in the pyrimidine ring's electron density distribution.
-
Quinazolines (The Standard): Possess both N1 and N3 nitrogens.
-
Mechanism:[1][2] N1 serves as the primary hydrogen bond acceptor from the kinase hinge region (e.g., Met793 in EGFR). Crucially, N3 alters the dipole moment, often engaging in water-mediated networks within the crystal lattice that stabilize packing. This "solvation hook" frequently results in higher-resolution datasets compared to quinolines.
-
Observation: X-ray data confirms that the N3 nitrogen withdraws electron density, increasing the acidity of the C2 proton, facilitating weak
hydrogen bonds that further lock the crystal lattice [1, 2].
-
-
Quinolines (The Alternative): Lacks the N3 nitrogen (CH replaces N).
-
Performance: While often more potent against specific off-targets (like GAK), quinolines lack the N3 solvation site. This often leads to "dry" crystal packing dominated purely by
stacking, which can result in high mosaicity and lower resolution diffraction limits [4].
-
Side-Chain Crystallizability: Solubilizing Tails
-
Gefitinib (Morpholine Tail): The flexible morpholine propoxy side chain enhances water solubility but introduces conformational disorder in the crystal lattice. This often requires cryo-cooling to 100K to resolve electron density maps effectively.
-
Erlotinib (Bis-methoxyethoxy): The linear polyether chains allow for inter-digitation between layers, often yielding space group
or with superior packing efficiency compared to bulky morpholine derivatives [5].
Quantitative Data Summary
The following table benchmarks crystallographic and inhibitory metrics for key 4-anilinoquinazoline derivatives against a quinoline alternative.
Table 1: Structural & Functional Benchmarking of Quinazoline Scaffolds
| Compound | Core Scaffold | Crystal System | Space Group | Key Interaction (Hinge) | Resolution (Typical) | EGFR IC |
| Gefitinib | Quinazoline | Triclinic | N1 | 1.8 - 2.2 Å | 2.5 - 37 [6] | |
| Erlotinib | Quinazoline | Triclinic | N1 | 1.6 - 2.0 Å | ~2.0 [6] | |
| Lapatinib | Quinazoline | Monoclinic | N1 | 2.1 - 2.5 Å | 10.8 [3] | |
| Pelitinib | Quinoline-3-CN | Orthorhombic | N1 | 2.4 - 2.8 Å | ~50 (Irrev.) |
*Note: Quinoline binding modes may shift due to the lack of N3 steric/electronic repulsion.
Visualizing the Pharmacophore & Workflow
The following diagrams illustrate the critical binding interactions and the decision logic for crystallizing these hydrophobic scaffolds.
Diagram 1: 4-Anilinoquinazoline Binding Pharmacophore
This diagram details the "Lock-and-Key" mechanism within the ATP binding pocket, highlighting the N1/N3 roles.
Caption: Structural logic of Quinazoline binding. N1 anchors the scaffold to the hinge, while N3 supports water-mediated lattice stability.
Diagram 2: "Hydrophobic-Rescue" Crystallization Workflow
A self-validating decision tree for crystallizing difficult quinazoline derivatives.
Caption: Optimized workflow for crystallizing hydrophobic quinazolines. Salt formation is the critical rescue step for low-solubility variants.
Experimental Protocol: The "Hydrophobic-Rescue" Method
This protocol addresses the common failure mode where hydrophobic quinazolines precipitate as amorphous powders rather than crystals.
Phase 1: Pre-Crystallization Validation (Self-Validating Step)
Before attempting crystallization, you must verify the protonation state .
-
Dissolve 5 mg of compound in
-DMSO. -
NMR Check: Verify the chemical shift of the C2 proton. In the free base, it appears ~8.5 ppm. In the HCl salt, it shifts downfield to ~9.0+ ppm due to the cationic N1/N3 resonance.
-
Stop Condition: If purity is <98%, re-purify via HPLC. Impurities act as nucleation poisons for these planar stacks.
Phase 2: Vapor Diffusion (Sitting Drop)
This method controls the rate of supersaturation, critical for stacking planar heterocycles.
-
Ligand Solution: Prepare a 10 mg/mL solution of the Quinazoline-HCl salt in Methanol (MeOH).
-
Reservoir Solution: Prepare 500 µL of 30% PEG 400 in water (for hydrophilic tails) or 100% Hexane (for extremely hydrophobic variants).
-
Drop Setup: Mix 1 µL Ligand Solution + 1 µL Reservoir Solution on a sitting drop bridge.
-
Seal & Incubate: Seal with clear tape. Store at 20°C.
-
Why? The slow diffusion of the anti-solvent (water or hexane) into the methanol drop drives the quinazoline molecules to stack slowly via
interactions, avoiding amorphous crash-out [7].
-
Phase 3: Data Collection Strategy
-
Cryo-Protection: Transfer crystals to a solution of Reservoir + 20% Glycerol. Flash cool in liquid nitrogen.
-
Beamline Settings: Collect at 100 K. Use a "fine-slicing" strategy (0.1° oscillation) to resolve closely spaced spots arising from the long unit cell axes typical of stacked aromatics.
References
-
Structural and thermal properties of 3-substituted quinazolinone Schiff base conjugates. New Journal of Chemistry. (2025).
-
Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. PMC. (2025).
-
Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor. PubMed. (2000).
-
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC. (2016).
-
Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. RCSB PDB. (2012).
-
A Comparative Guide to 4-Anilinoquinazoline Derivatives as EGFR Inhibitors. Benchchem. (2025).[3]
-
Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem. (2025).
Sources
Bioisosteric Replacement of Quinazoline-4-Carbonitrile: A Stability-Driven Optimization Guide
This guide outlines the bioisosteric replacement of the quinazoline-4-carbonitrile moiety. This specific scaffold presents a unique medicinal chemistry challenge: the electron-deficient quinazoline core makes the C4-position highly susceptible to nucleophilic aromatic substitution (
The guide focuses on stabilizing the core while maintaining the vector and electronic properties of the nitrile group.
Executive Summary & Problem Definition
The quinazoline-4-carbonitrile motif is frequently identified in high-throughput screening (HTS) hits or designed as a covalent probe. However, it represents a "structural alert" in drug development due to two primary liability vectors:
-
Hydrolytic Instability: The 1,3-diazine ring creates a significant electron deficiency at the C4 position. Water or physiological nucleophiles can attack C4, displacing the nitrile group (leaving group) to form the inactive quinazolin-4-one .
-
Cyanide Toxicity: The displacement of the cyano group releases cyanide ions (
), posing a severe safety risk.
The Objective: Replace the C4-nitrile or the scaffold itself to prevent
Mechanism of Instability (Visualized)
The following diagram illustrates the decomposition pathway that necessitates bioisosteric replacement.
Figure 1: Mechanism of hydrolytic instability and cyanide release in quinazoline-4-carbonitriles.
Comparative Analysis of Bioisosteres
The selection of a bioisostere depends on the specific role of the nitrile group (e.g., hydrogen bond acceptor, steric filler, or covalent warhead).
Strategy A: Core Stabilization (Scaffold Hopping)
Best for: Retaining the nitrile group for binding interactions while eliminating chemical reactivity.
| Bioisostere | Structure | Stability | Electronic Profile | Key Advantage |
| Quinoline-4-carbonitrile | Remove N3 nitrogen | High | Less electron-deficient C4 | Prevents |
| Quinoxaline-2-carbonitrile | N moved to C4 position | Moderate | Altered dipole vector | Explores different H-bond vectors; often more stable than quinazoline. |
| Naphthyridine-carbonitriles | Isomeric N placement | High | Tunable basicity | Fine-tunes solubility and kinase hinge binding. |
Expert Insight: The shift from quinazoline (1,3-diazine) to quinoline (mono-azine) is the most robust fix. By removing the N3 nitrogen, the C4 position becomes significantly less electrophilic, effectively shutting down the
Strategy B: Substituent Replacement (Direct Bioisosteres)
Best for: Cases where the quinazoline core is essential (e.g., for kinase hinge binding).
| Bioisostere | Replacement Group | Geometry | H-Bond Acceptor? | Experimental Notes |
| 4-Ethynyl (Alkyne) | Linear ( | Weak (via | Top Choice. Mimics steric shape of CN perfectly; metabolically stable; no cyanide risk. | |
| 4-Chlorine | Spherical | No | Warning: 4-Cl-quinazoline is also labile (used as a synthetic intermediate). Not a stable drug moiety. | |
| 4-Methoxy | Bent ( | Yes (Strong) | Standard in EGFR inhibitors (e.g., Gefitinib). Changes interaction from "end-on" to "bent". | |
| 4-Difluoromethyl | Tetrahedral | Weak (H-bond donor) | Lipophilic isostere; improves metabolic stability over methyl. |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethynylquinazoline (Alkyne Bioisostere)
This protocol replaces the labile nitrile with a stable alkyne using Sonogashira coupling.
Reagents:
-
4-Chloroquinazoline (Starting Material)
-
Trimethylsilylacetylene (TMS-acetylene)
- (Catalyst, 5 mol%)
-
CuI (Co-catalyst, 2 mol%)
-
Triethylamine (
, Solvent/Base)
Step-by-Step Methodology:
-
Activation: Dissolve 4-chloroquinazoline (1.0 eq) in dry THF/Et3N (1:1 ratio) under an argon atmosphere.
-
Coupling: Add
and CuI. Stir for 5 minutes. -
Addition: Dropwise add TMS-acetylene (1.2 eq) at
. -
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of starting chloride).
-
Deprotection: Dilute with MeOH and add
(2.0 eq) to remove the TMS group. Stir for 1 hour. -
Purification: Filter through Celite, concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc gradient).
Protocol 2: Assessing Hydrolytic Stability (Half-life Determination)
Use this assay to quantify the stability improvement of the bioisostere compared to the parent nitrile.
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Incubation: Dilute to 100
in Phosphate Buffered Saline (PBS, pH 7.4). Incubate at . -
Sampling: Aliquot samples at
hours. -
Quenching: Add equal volume of cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and appearance of the hydrolysis product (M+18 mass shift for nitrile
amide/acid). -
Calculation: Plot
vs. time to determine and calculate .
Decision Logic for Optimization
Use the following logic flow to select the appropriate bioisostere for your program.
Figure 2: Decision tree for selecting the optimal bioisostere based on structural requirements.
Case Study: EGFR Inhibitor Optimization
In the development of EGFR inhibitors, early hits often contain reactive cores.
-
Reference Compound: A hypothetical 4-cyanoquinazoline hit (
). -
Liability:
min in plasma (rapid hydrolysis to quinazolinone). -
Optimization:
-
Attempt 1 (Bioisostere): 4-Ethynylquinazoline .
-
Result:
. Stability h. -
Outcome: Success.[1] The alkyne maintained the linear fit in the hydrophobic pocket without the electrophilic liability.
-
-
Attempt 2 (Scaffold Hop): 3-Cyanoquinoline (Bosutinib-like).
-
Result:
. Stability h. -
Outcome: Superior. Moving the nitrile to C3 and removing a nitrogen (quinoline) optimized both stability and potency.
-
-
References
-
Instability of 4-substituted Quinazolines
-
Militaru, A. et al. "Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance." Letters in Drug Design & Discovery, 2011.
-
-
Nucleophilic Substitution Mechanism
-
Nitrile Bioisosteres in Kinase Inhibitors
-
Lades, N. et al. "Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases." Pharmaceuticals, 2020.[4]
-
-
Quinoline vs.
-
Wissner, A. et al. "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors." Journal of Medicinal Chemistry, 2000.
-
Sources
Safety Operating Guide
Personal protective equipment for handling 6-Hydroxyquinazoline-4-carbonitrile
Comprehensive Safety & Handling Guide: 6-Hydroxyquinazoline-4-carbonitrile
A Senior Application Scientist's Guide to Personal Protective Equipment and Operational Safety for Potent Heterocyclic Compounds
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 6-Hydroxyquinazoline-4-carbonitrile is a compound that requires meticulous handling due to the combined potential hazards of its quinazoline core and its carbonitrile functional group. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why these protocols are critical for both personal safety and experimental integrity.
Hazard Analysis: A Tale of Two Moieties
Understanding the appropriate level of personal protective equipment (PPE) begins with a thorough hazard assessment. For 6-Hydroxyquinazoline-4-carbonitrile, we must consider the risks associated with its primary structural features.
-
The Quinazoline Core: Quinazoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Many potent pharmaceutical compounds are built on this scaffold. This inherent bioactivity means that even low-level, chronic exposure could have unintended physiological effects. Therefore, it must be treated as a potent compound where exposure pathways (inhalation, ingestion, skin contact) are minimized.[4]
-
The Carbonitrile (-C≡N) Group: The nitrile group presents a more acute and severe hazard. Many organic nitriles can be toxic, with the primary concern being the potential for metabolic release of cyanide ions.[5] Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin, as they inhibit cellular respiration.[6][7] Furthermore, contact with acids can liberate highly toxic hydrogen cyanide gas.[8][9]
Given the dual hazards, an absence of specific toxicological data for 6-Hydroxyquinazoline-4-carbonitrile does not imply it is safe. The prudent approach is to apply stringent controls appropriate for a potent, powdered compound with acute toxicity risks.
Core Directive: Personal Protective Equipment (PPE)
The primary barrier between a researcher and a chemical hazard is robust PPE. The following table outlines the minimum required PPE for handling 6-Hydroxyquinazoline-4-carbonitrile, grounded in the principles of potent compound and cyanide safety.
| PPE Category | Specification | Rationale & Causality |
| Body Protection | A disposable, solid-front, long-sleeved gown over personal clothing. | Protects against spills and prevents the contamination of personal clothing. A disposable gown is preferred for potent compounds to eliminate the risk of carrying contamination outside the lab.[10] |
| Hand Protection | Double Gloving: Two pairs of chemical-resistant nitrile gloves. | Nitrile offers excellent resistance to a wide range of chemicals.[6] Double gloving provides an essential safety layer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.[5][8] |
| Eye & Face Protection | Chemical splash goggles worn in conjunction with a full-face shield. | Protects against splashes of solutions and, critically, prevents airborne powder from contacting the eyes.[8][9] A face shield adds a necessary layer of protection for the entire face during procedures with a higher risk of splashing or aerosolization.[10] |
| Respiratory Protection | Not typically required when all work is conducted within a certified chemical fume hood. | The primary method for respiratory protection is this engineering control.[6] A fume hood effectively contains powders and vapors, preventing inhalation. A respirator should only be considered in non-routine situations like a large spill outside of the hood, and requires proper fit-testing and training.[9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is paramount to ensuring safety and minimizing exposure risk.[10]
Workflow for Handling Potent Powdered Compounds
Caption: A three-phase workflow for safely handling potent chemical powders.
Detailed Steps:
-
Pre-Handling Preparations:
-
Designate an Area: All work with 6-Hydroxyquinazoline-4-carbonitrile must occur in a designated area within a certified chemical fume hood to prevent cross-contamination.[7][10]
-
Verify Hood Function: Ensure the chemical fume hood is functioning correctly and the airflow is adequate before beginning any work.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Prepare Workspace: Line the work surface inside the fume hood with a disposable, absorbent bench liner.[7] Gather all necessary equipment (spatulas, weigh paper, volumetric flasks, solvent, waste containers) and place them within the hood.
-
-
Weighing and Solubilization:
-
Weighing: Carefully weigh the desired amount of the powdered compound. Perform this action gently to minimize the creation of airborne dust. If the powder is static, an anti-static gun can be beneficial.[7]
-
Transfer: Use a spatula to carefully transfer the weighed powder into the appropriate volumetric flask.
-
Solubilization: Add the chosen solvent to the flask. Ensure you rinse the weigh paper with the solvent into the flask to complete the transfer. Cap the flask and mix gently until the compound is fully dissolved.
-
-
Post-Handling Decontamination:
-
Clean Surfaces: Decontaminate all surfaces and equipment. For potential cyanide contamination, first use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse.[8]
-
Dispose of Waste: Carefully fold the disposable bench liner inward and place it, along with used weigh paper and other contaminated disposables, into a designated hazardous waste container labeled for cyanide-containing waste.[7]
-
Emergency Response & Disposal
Preparedness is a critical component of safety. All personnel must be familiar with these procedures before beginning work.
Emergency Exposure Plan
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected area in a safety shower with copious amounts of water for at least 15 minutes.[7][8] | Seek immediate medical attention. Inform responders of a potential cyanide exposure.[7] |
| Eye Contact | Immediately flush eyes at an emergency eyewash station for at least 15 minutes, holding eyelids open.[8][11] | Seek immediate medical attention. Take the Safety Data Sheet (SDS) to the emergency department if possible.[7] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (use a barrier device). | Call 911 and inform them of a potential cyanide inhalation.[6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. | Seek immediate medical attention.[12] |
Spill Management
-
Inside Fume Hood: If a small amount of powder or solution spills inside the hood, wear your full PPE. Cover the spill with an absorbent pad. For solutions, use pads to soak up the liquid. For powders, wet a pad with a pH 10 buffer solution to gently wipe up the material without creating dust.[7] Clean the area as described in the decontamination step. All cleanup materials must be disposed of as hazardous cyanide waste.[8]
-
Outside Fume Hood: EVACUATE THE AREA IMMEDIATELY. Alert others, close the doors, and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[8] Do not attempt to clean up a spill of a potent, toxic powder outside of a containment system.
Disposal Plan
Proper waste segregation is crucial to prevent accidental chemical reactions and ensure regulatory compliance.[10]
Caption: Decision workflow for segregating hazardous waste streams.
-
Solid Waste: All disposable items that have come into contact with the compound (gloves, gowns, weigh paper, bench liners, etc.) must be placed in a clearly labeled, sealed hazardous waste container designated for cyanide-containing solid waste.[7][13]
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a designated, sealed hazardous waste container. Store this container in secondary containment and away from acids.[6]
-
Decontamination of PPE: After completing work, remove the outer pair of gloves and dispose of them in the designated solid waste bin. Remove your face shield and goggles, then your lab gown. Finally, remove the inner pair of gloves. Wash hands thoroughly with soap and water.
By integrating a deep understanding of the chemical hazards with meticulous operational protocols, researchers can handle 6-Hydroxyquinazoline-4-carbonitrile with confidence and safety, ensuring that scientific discovery and personal well-being go hand in hand.
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University EH&S. [Link]
-
Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves? Retrieved from Earth Safe PPE. [Link]
-
Rutgers University. (n.d.). Cyanide Salts. Institutional Planning and Operations. [Link]
-
Seton. (2008, September 8). Cyanide Safety in the Workplace: News about Massachusetts Explosion and Some Helpful Tips. Retrieved from Seton. [Link]
-
TKS Publisher. (n.d.). Potent compound safety in the laboratory. Retrieved from TKS Publisher. [Link]
-
Dartmouth College. (n.d.). Cyanide Salts. Environmental Health and Safety. [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from Agno Pharmaceuticals. [Link]
-
Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from Freund-Vector. [Link]
-
My Green Lab. (n.d.). Laboratory Waste Solutions for Sustainable Research Practices. Retrieved from My Green Lab. [Link]
-
Revanol. (n.d.). SAFETY DATA SHEET. Retrieved from Revanol. [Link]
-
University of Wisconsin–Madison. (2025, September 30). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Office of Sustainability. [Link]
-
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from Capital Resin Corporation. [Link]
-
Al-Suhaimi, E. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. [Link]
-
BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from BFM® Fitting. [Link]
-
UGA Green Labs. (n.d.). Nitrile Gloves. Retrieved from University of Georgia. [Link]
-
UBC Sustainability. (2020, August 25). From gloves to lawn furniture: UBC nitrile glove recycling pilot. Retrieved from The University of British Columbia. [Link]
-
U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage? Retrieved from U.S. Chemical Storage. [Link]
-
PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from PolyStar Containment. [Link]
-
Fisher Scientific. (2023, September 25). SAFETY DATA SHEET: 4-Hydroxyquinazoline. Retrieved from Fisher Scientific. [Link]
-
Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
EHS Hero. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from EHS Hero. [Link]
-
Wikipedia. (n.d.). Quinazoline. Retrieved from Wikipedia. [Link]
-
SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from SciSpace. [Link]
-
Asif, M. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
